molecular formula C35H38Cl2N8O5 B1673955 (2R,4S)-Hydroxy Itraconazole-d5 CAS No. 112559-91-8

(2R,4S)-Hydroxy Itraconazole-d5

Katalognummer: B1673955
CAS-Nummer: 112559-91-8
Molekulargewicht: 721.6 g/mol
InChI-Schlüssel: ISJVOEOJQLKSJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy itraconazole (OH-ITZ) is an active metabolite of the antifungal agent itraconazole. Itraconazole is metabolized by the cytochrome P450 isoform 3A4 (CYP3A4) to form hydroxy itraconazole. Hydroxy itraconazole exhibits in vitro antifungal activity (MIC = 0.019, 0.078, and 0.078 mg/ml against C. albicans, A. fumigatus, and C. neoformans, respectively). Plasma concentration of hydroxy itraconazole is directly correlated to that of the parent compound and is used as an indicator of prophylaxis for fungal infections.>Hydroxyitraconazole belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Hydroxyitraconazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydroxyitraconazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyitraconazole is primarily located in the cytoplasm and membrane (predicted from logP).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (2R,4S)-Hydroxy Itraconazole-d5

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated analog of a primary active metabolite of Itraconazole. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, pharmacokinetic research, and bioanalytical assay development.

This compound is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole.[1][2][3][4] It is primarily utilized as an internal standard for the quantification of hydroxy itraconazole in biological matrices using mass spectrometry-based methods like LC-MS or GC-MS.[1] The incorporation of stable deuterium isotopes provides a distinct mass shift, facilitating accurate and precise measurements in complex samples.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General Chemical Properties

PropertyValueSource
Chemical NameThis compoundMedChemExpress
Synonyms(2R,4S)-R-63373-d5MedChemExpress
CAS Number1217524-77-0[1][2][3][5]
Unlabeled CAS112559-91-8[1][2][3]
Molecular FormulaC35H33D5Cl2N8O5[1][2][3][5]
Molecular Weight726.66 g/mol [1][2][3][5]

Table 2: Physical and Storage Properties

PropertyValueSource
AppearanceSolid[1][2][3]
ColorWhite to off-white[1][2][3]
Purity99.40%[1][2][3]
Storage (Powder)-20°C for 3 years[1][2][3]
Storage (In Solvent)-80°C for 6 months; -20°C for 1 month[1][2][3]
ShippingRoom temperature in the continental US; may vary elsewhere[1][2][3]

Metabolism and Formation

Itraconazole is extensively metabolized in humans, with hydroxy-itraconazole being the major active metabolite.[6][7] The hydroxylation of itraconazole is a stereoselective process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[8] In vitro studies have demonstrated that only the (2R,4S)-stereoisomers of itraconazole are metabolized by CYP3A4 to form hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole.[8] The resulting (2R,4S)-hydroxy-itraconazole exhibits significant antifungal activity, contributing to the overall therapeutic effect of the parent drug.[7]

G cluster_metabolism Metabolic Pathway of Itraconazole Itraconazole (2R,4S)-Itraconazole HydroxyItraconazole (2R,4S)-Hydroxy Itraconazole Itraconazole->HydroxyItraconazole CYP3A4-mediated hydroxylation

Caption: Metabolic conversion of (2R,4S)-Itraconazole to its hydroxylated metabolite.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods. Below is a representative experimental protocol for the simultaneous determination of itraconazole and its metabolites in human plasma using LC-MS/MS.

Sample Preparation: Solid-Supported Liquid Extraction (SLE)

This method is adapted from a validated protocol for the analysis of itraconazole and its metabolites.[9]

  • Spiking: To 150 µL of human plasma, add the internal standard solution, including this compound, to a final concentration appropriate for the assay's calibration range.

  • Mixing: Vortex the mixture to ensure homogeneity.

  • Extraction: Load the plasma sample onto a solid-supported liquid extraction plate or column. Allow the sample to absorb for approximately 5 minutes.

  • Elution: Apply an appropriate organic solvent (e.g., methyl tert-butyl ether) to elute the analytes. Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution.

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions are illustrative and may require optimization for specific instrumentation.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Shim-pack GIS) is suitable for separation.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both the analyte ((2R,4S)-Hydroxy Itraconazole) and the internal standard (this compound) must be determined and optimized.

G cluster_workflow Bioanalytical Workflow start Plasma Sample step1 Spike with (2R,4S)-Hydroxy Itraconazole-d5 (Internal Standard) start->step1 step2 Solid-Supported Liquid Extraction (SLE) step1->step2 step3 Evaporation and Reconstitution step2->step3 step4 LC-MS/MS Analysis (Positive ESI, MRM Mode) step3->step4 end Data Quantification step4->end

Caption: General workflow for sample analysis using an internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of the active metabolite of itraconazole. Its well-defined chemical properties and high purity make it an ideal internal standard for demanding bioanalytical applications in drug development and clinical research. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and reliable analytical assays.

References

Elucidation of the (2R,4S)-Hydroxy Itraconazole-d5 Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated active metabolite of the antifungal agent Itraconazole. This document details the analytical methodologies, quantitative data, and relevant biological pathways associated with this compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled version of (2R,4S)-Hydroxy Itraconazole. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled metabolite in biological matrices.[1]

PropertyValueReference
Chemical Name 4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[1,2,3,3,3-pentadeuterio-2-hydroxy-1-(trideuteriomethyl)propyl]-1,2,4-triazol-3-oneMedChemExpress
Molecular Formula C₃₅H₃₃D₅Cl₂N₈O₅[1]
Molecular Weight 726.66 g/mol [1]
CAS Number 1217524-77-0[1]
Appearance White to off-white solid[1]
Purity Typically ≥99% deuterated forms[2]

Role in Drug Metabolism and Pharmacokinetics

Itraconazole is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The major active metabolite formed is hydroxy itraconazole (OH-ITZ), which also possesses antifungal activity.[3] The stereochemistry of the parent itraconazole molecule influences its metabolism, with only two of the four cis-stereoisomers, (2R,4S,2′R)-ITZ and (2R,4S,2′S)-ITZ, being significantly metabolized to hydroxy itraconazole.[4] Given its importance in understanding the overall efficacy and potential drug-drug interactions of itraconazole, accurate quantification of hydroxy itraconazole is critical. This compound serves as an essential tool for these analytical determinations.

Metabolic Pathway of Itraconazole via CYP3A4

The following diagram illustrates the primary metabolic conversion of Itraconazole to Hydroxy Itraconazole, catalyzed by CYP3A4.

Itraconazole Metabolism CYP3A4-Mediated Metabolism of Itraconazole Itraconazole Itraconazole HydroxyItraconazole (2R,4S)-Hydroxy Itraconazole (Active Metabolite) Itraconazole->HydroxyItraconazole Hydroxylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Itraconazole

Caption: CYP3A4 metabolism of Itraconazole to its active hydroxy metabolite.

Structural Elucidation Methodologies

The definitive structure of this compound, including the precise location of the deuterium atoms and the stereochemical configuration, is confirmed through a combination of synthetic chemistry and advanced analytical techniques.

Synthesis

While the specific, detailed synthesis protocol for the d5 isotopologue is often proprietary, the general approach involves the synthesis of the non-labeled (2R,4S)-Hydroxy Itraconazole followed by or concurrently with the introduction of deuterium atoms. A convergent total synthesis for enantiomerically pure (2R,4S,2′S,3′R)-hydroxyitraconazole has been described, which involves the preparation of key chiral units for the dioxolane and triazolone moieties.[5] Deuterium labeling is typically achieved by using deuterated starting materials or reagents during the synthesis of the sec-butyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the structural confirmation of isotopically labeled compounds. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the separation and detection of itraconazole and its metabolites.

  • Chromatography: Reverse-phase chromatography is typically used.

    • Column: A C18 column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is commonly employed.[6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is often used.[6]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used.

    • Ionization Source Parameters: Capillary voltage, desolvation temperature, and gas flows are optimized for maximum signal intensity.[7]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Quantitative Data: MRM Transitions

The following table summarizes typical MRM transitions used for the analysis of hydroxy itraconazole and related deuterated internal standards. The exact m/z values may vary slightly depending on the instrument and conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Hydroxy Itraconazole721.2408.3[8]
This compound ~726.2~413.3Inferred
Itraconazole705.3392.3[8]
Itraconazole-d5710.7-[2]

Note: The m/z values for the d5 compound are inferred based on the addition of 5 daltons to the unlabeled molecule and its fragment. The exact fragmentation pattern would need to be confirmed experimentally.

The fragmentation of the sec-butyl side chain is a key diagnostic feature. The loss of the deuterated side chain in the MS/MS spectrum of this compound would confirm the location of the deuterium labels on this part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the exact position of atoms within a molecule, including the location of isotopic labels.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A sufficient quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

Expected Spectral Features:

  • ¹H NMR: The signals corresponding to the protons on the sec-butyl side chain in the spectrum of the non-labeled hydroxy itraconazole would be absent or significantly reduced in intensity in the spectrum of the d5 analogue. The remaining signals in the spectrum would be used to confirm the rest of the molecular structure.

  • ¹³C NMR: The carbon signals of the deuterated sec-butyl group would show characteristic splitting patterns due to coupling with deuterium (a triplet for a CD group and a quintet for a CD₂ group, for example), and their chemical shifts might be slightly altered.

  • ²H NMR: A deuterium NMR spectrum would show signals corresponding to the chemical shifts of the deuterium atoms, providing direct evidence of their location.

A study on the protonation sites of itraconazole using ¹H and ¹³C NMR has been published, providing a basis for the spectral interpretation of the core structure.[9]

Biological Context: Inhibition of the Hedgehog Signaling Pathway

Itraconazole has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.[10] This activity is distinct from its antifungal mechanism of action. Itraconazole and its hydroxy metabolite act on the Smoothened (SMO) protein, a key component of the Hh pathway.

Hedgehog Signaling Pathway and Itraconazole's Point of Intervention

The diagram below outlines the canonical Hedgehog signaling pathway and indicates the inhibitory action of Itraconazole.

Hedgehog Signaling Pathway Itraconazole Inhibition of the Hedgehog Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation SUFU SUFU SUFU->GLI Inhibition GLIA GLI (activator) TargetGenes Target Gene Transcription GLIA->TargetGenes Hh Hedgehog Ligand Hh->PTCH1 Itraconazole Itraconazole / Hydroxy Itraconazole Itraconazole->SMO Inhibition

Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Conclusion

The structure of this compound is elucidated and confirmed through a combination of chemical synthesis and rigorous analytical methodologies, primarily mass spectrometry and NMR spectroscopy. Its role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of the active metabolite of itraconazole in complex biological samples. Understanding its structure and the analytical methods for its characterization is vital for researchers in drug development, clinical pharmacology, and toxicology. Furthermore, the inhibitory effect of the parent compound and its hydroxy metabolite on the Hedgehog signaling pathway highlights an important area of ongoing research into the repositioning of this antifungal agent for cancer therapy.

References

Technical Guide: (2R,4S)-Hydroxy Itraconazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1217524-77-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated internal standard essential for the accurate quantification of hydroxy itraconazole, the active major metabolite of the antifungal agent itraconazole. This document outlines its chemical properties, provides detailed experimental protocols for its use in bioanalytical methods, summarizes key pharmacokinetic data of hydroxy itraconazole, and illustrates the metabolic pathway of its parent compound.

Core Compound Information

This compound is a stable, isotopically labeled form of (2R,4S)-Hydroxy Itraconazole. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability arising from sample preparation and matrix effects, ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.

PropertyValue
CAS Number 1217524-77-0
Chemical Formula C₃₅H₃₃D₅Cl₂N₈O₅
Molecular Weight 726.66 g/mol
Appearance White to off-white solid
Primary Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS

Experimental Protocols: Quantification of Hydroxy Itraconazole

The following protocols are synthesized from validated methods for the quantification of hydroxy itraconazole in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Spiking: To 100 µL of human plasma sample, add a known concentration of this compound solution.

  • Precipitation: Add 300 µL of acetonitrile containing an optimized acid composition (e.g., 1% formic acid) to precipitate plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers cleaner extracts, reducing matrix effects and improving sensitivity.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample, previously spiked with this compound, onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.[4]

LC-MS/MS Analytical Method

The following are typical parameters for the chromatographic separation and mass spectrometric detection.

ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 100 x 2 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate[6]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Isocratic or gradient elution, optimized for separation
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[2][6]
MS/MS Transition (Hydroxy Itraconazole) Q1: m/z 721 -> Q3: m/z 408[7]
MS/MS Transition (this compound) Q1: m/z 726 -> Q3: m/z 413 (projected)

Note: The exact m/z transition for the d5 internal standard may vary slightly based on the specific fragmentation pattern.

Quantitative Data: Pharmacokinetics of Hydroxy Itraconazole

The following tables summarize key pharmacokinetic parameters of hydroxy itraconazole in human plasma from various clinical studies. These values can vary depending on the itraconazole formulation, dosage, and patient population.

Table 1: Single Dose Pharmacokinetic Parameters of Hydroxy Itraconazole in Healthy Subjects [8]

Dose of Itraconazole (NCF)Cmax (µg/L)Tmax (h)AUC₀-∞ (µg·h/L)t½ (h)
100 mg10301.01680025.4
200 mg22501.04460033.1
300 mg34401.07980044.8

NCF: NanoCrystal Formulation

Table 2: Steady-State Pharmacokinetic Parameters of Hydroxy Itraconazole in Healthy Subjects (200 mg Itraconazole b.i.d.) [9]

ParameterPlasmaEpithelial Lining Fluid (ELF)Alveolar Cells (AC)
Cmax (µg/mL) 3.3 ± 1.01.0 ± 0.96.6 ± 3.1
Cmin (µg/mL) 2.0 ± 0.50.6 ± 0.24.3 ± 0.9
AUC₀-₂₄ (µg·h/mL) 60.218.9134
t½ (h) 37.2-45.6

Values are presented as mean ± standard deviation.

Mandatory Visualizations

Itraconazole Metabolism to Hydroxy Itraconazole

The primary metabolic pathway for the formation of hydroxy itraconazole from itraconazole is through hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP3A4.[10][11]

Itraconazole_Metabolism Itraconazole Itraconazole Hydroxy_Itraconazole (2R,4S)-Hydroxy Itraconazole Itraconazole->Hydroxy_Itraconazole Hydroxylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Itraconazole

Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Analytical Workflow for Quantification

The general workflow for the quantification of hydroxy itraconazole in a biological matrix using this compound involves several key steps from sample collection to data analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add (2R,4S)-Hydroxy Itraconazole-d5 (IS) Plasma->IS Extraction Protein Precipitation or Solid-Phase Extraction IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Inject Extract Quant Quantification (Analyte/IS Ratio) LC_MS->Quant Generate Data

Caption: Workflow for Hydroxy Itraconazole quantification.

References

An In-depth Technical Guide to the Synthesis of Deuterated Hydroxy Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing deuterated hydroxy itraconazole. It is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development. This document outlines detailed methodologies for the chemical and biocatalytic synthesis of this important metabolite, including the preparation of deuterated precursors and direct isotopic exchange methods. Quantitative data from the literature is summarized, and logical workflows are visualized to facilitate a deeper understanding of the synthetic processes.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent. Its major active metabolite, hydroxy itraconazole, exhibits comparable antifungal activity to the parent drug and is formed in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[][2][3][4][5] Deuterium-labeled compounds, such as deuterated hydroxy itraconazole, are invaluable tools in pharmaceutical research. They are extensively used as internal standards in pharmacokinetic studies to improve analytical accuracy. Furthermore, the "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium, can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile and reduced toxicity.[6] This guide details the primary synthetic routes to obtain deuterated hydroxy itraconazole for these applications.

Synthetic Strategies

Two principal retrospective synthetic pathways can be envisioned for the preparation of deuterated hydroxy itraconazole:

  • Strategy A: Synthesis via Deuterated Itraconazole: This approach involves the initial synthesis of a deuterated itraconazole analogue, followed by a hydroxylation step to yield the desired product.

  • Strategy B: Direct Deuteration of Hydroxy Itraconazole: This strategy begins with the synthesis of non-deuterated hydroxy itraconazole, which is then subjected to a deuterium exchange reaction.

The following sections will provide detailed experimental protocols for these strategies.

Experimental Protocols

Strategy A: Synthesis via Deuterated Itraconazole

This strategy hinges on obtaining deuterated itraconazole. The most common positions for deuteration are on the sec-butyl side chain of the triazolone moiety, as this is the site of hydroxylation.

3.1. Synthesis of Deuterated Itraconazole Precursor: Deuterated sec-butyl Triazolone

The key to this approach is the synthesis of a deuterated triazolone intermediate. This can be achieved by using a deuterated starting material, such as deuterated 2-bromobutane, in the alkylation of the triazolone precursor.

Experimental Protocol: Alkylation with Deuterated 2-Bromobutane (d9)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Base: Add potassium carbonate (2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 2-bromobutane-d9 (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the deuterated itraconazole precursor.

3.2. Completion of Deuterated Itraconazole Synthesis

The deuterated itraconazole precursor from the previous step is then coupled with the dioxolane moiety to yield deuterated itraconazole.

Experimental Protocol: Coupling Reaction

  • Reaction Setup: To a solution of the deuterated itraconazole precursor (1 equivalent) and cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (1.2 equivalents) in DMSO, add potassium hydroxide (2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 70-80°C for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and add methanol to precipitate the crude product. Filter the solid, wash with methanol, and dry. The crude deuterated itraconazole can be purified by recrystallization from a mixture of methanol, acetone, and toluene to yield the final product.

3.3. Biocatalytic Hydroxylation of Deuterated Itraconazole

The final step in this strategy is the hydroxylation of the deuterated itraconazole. This is most effectively achieved using a biocatalytic system that mimics the in vivo metabolism.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • Deuterated itraconazole (1 µM final concentration, dissolved in a minimal amount of DMSO)

    • Human liver microsomes (0.5 mg/mL final concentration)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

  • Termination and Extraction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of deuterated hydroxy itraconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Strategy B: Direct Deuteration of Hydroxy Itraconazole

This strategy involves the synthesis of non-deuterated hydroxy itraconazole followed by a direct hydrogen-deuterium exchange reaction.

3.4. Total Synthesis of Hydroxy Itraconazole

A convergent total synthesis of enantiomerically-pure hydroxy itraconazole has been reported.[7] This multi-step synthesis involves the preparation of two key chiral fragments, the dioxolane and the triazolone moieties, which are then coupled. For detailed protocols of this synthesis, please refer to the primary literature.

3.5. Direct H/D Exchange on Hydroxy Itraconazole

A method for the direct deuteration of hydroxy itraconazole has been briefly described.[6] This method targets the hydrogen atoms on the sec-butyl side chain.

Experimental Protocol: Palladium-Catalyzed H/D Exchange

  • Reaction Setup: In a sealed reaction vessel, dissolve hydroxy itraconazole (1 equivalent) in deuterium oxide (D₂O).

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by taking aliquots and analyzing by mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up and Purification: After the desired level of deuteration is achieved, cool the reaction mixture and remove the catalyst by filtration through a pad of celite. Remove the D₂O by lyophilization. The resulting deuterated hydroxy itraconazole can be further purified by preparative HPLC if necessary.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of deuterated hydroxy itraconazole.

Table 1: Summary of a Potential Synthetic Route for Deuterated (d9) Hydroxy Itraconazole

StepReactionStarting MaterialsKey ReagentsProductExpected YieldIsotopic Purity
1AlkylationTriazolone Precursor2-bromobutane-d9, K₂CO₃, DMSODeuterated Itraconazole Precursor70-85%>98% D
2CouplingDeuterated Precursor, Dioxolane MesylateKOH, DMSODeuterated Itraconazole-d960-75%>98% D
3HydroxylationDeuterated Itraconazole-d9Human Liver Microsomes, NADPHDeuterated Hydroxy Itraconazole-d9(Bioconversion)>98% D

Table 2: Data from Direct Deuteration of Hydroxy Itraconazole

ParameterValueReference
Deuteration MethodH/D exchange with D₂O and Pd/C[6]
Deuterium Incorporation97% at the β-carbon of the hydroxybutan-2-yl chain[6]
Isotopic Purity98.5%[6]
Impact on Half-lifeIncreased by 22% in human hepatocytes[6]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Synthesis_Strategy_A cluster_0 Synthesis of Deuterated Itraconazole cluster_1 Biocatalytic Hydroxylation Triazolone Triazolone Precursor d9_Precursor Deuterated (d9) Itraconazole Precursor Triazolone->d9_Precursor K2CO3, DMSO d9_Bromobutane 2-Bromobutane-d9 d9_Bromobutane->d9_Precursor d9_Itraconazole Itraconazole-d9 d9_Precursor->d9_Itraconazole KOH, DMSO Dioxolane Dioxolane Mesylate Dioxolane->d9_Itraconazole HLM Human Liver Microsomes (CYP3A4) d9_Itraconazole->HLM d9_OH_Itraconazole Hydroxy Itraconazole-d9 HLM->d9_OH_Itraconazole NADPH

Caption: Synthetic Pathway for Deuterated Hydroxy Itraconazole via a Deuterated Itraconazole Intermediate (Strategy A).

Synthesis_Strategy_B cluster_0 Synthesis of Hydroxy Itraconazole cluster_1 Direct Deuteration StartingMaterials Acyclic Precursors OH_Itraconazole Hydroxy Itraconazole StartingMaterials->OH_Itraconazole Convergent Total Synthesis D2O_PdC D2O, Pd/C OH_Itraconazole->D2O_PdC d_OH_Itraconazole Deuterated Hydroxy Itraconazole D2O_PdC->d_OH_Itraconazole Reflux

Caption: Synthetic Pathway for Deuterated Hydroxy Itraconazole via Direct Deuteration (Strategy B).

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dissolve Reagents) Start->Reaction_Setup Reagent_Addition Addition of Key Reagents Reaction_Setup->Reagent_Addition Reaction Reaction under Controlled Conditions Reagent_Addition->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Chemical Synthesis.

Conclusion

The synthesis of deuterated hydroxy itraconazole can be accomplished through multiple strategic routes. The choice of strategy will depend on the availability of starting materials, the desired position and level of deuteration, and the scale of the synthesis. The methods outlined in this guide, derived from the available scientific literature, provide a solid foundation for the successful preparation of this valuable research tool. Researchers should carefully consider the pros and cons of each approach to select the most suitable method for their specific needs. Further optimization of reaction conditions may be necessary to achieve desired yields and isotopic purities.

References

Technical Guide: (2R,4S)-Hydroxy Itraconazole-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key applications, and experimental considerations for (2R,4S)-Hydroxy Itraconazole-d5. This deuterated analog of the primary active metabolite of Itraconazole is a critical tool for pharmacokinetic and metabolic studies.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight
MedChemExpressHY-12772S299.40%1217524-77-0C₃₅H₃₃D₅Cl₂N₈O₅726.66
Cayman ChemicalNot directly availableSee Itraconazole-d5See Itraconazole-d5See Itraconazole-d5See Itraconazole-d5

Note: While Cayman Chemical provides the deuterated parent compound, Itraconazole-d5 (CAS: 1217510-38-7), which may also serve as an internal standard in some assays, this compound is specifically the deuterated form of the active metabolite.[1]

Primary Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of Hydroxy Itraconazole in biological matrices by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The stable isotope-labeled compound exhibits nearly identical chemical and physical properties to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization efficiency corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.[2][3]

Experimental Protocol: Quantification of Hydroxy Itraconazole in Plasma using LC-MS/MS

The following is a representative protocol for the analysis of hydroxy itraconazole in human plasma, adapted from established methods for itraconazole and its metabolites.[2][3][4]

Materials:

  • This compound (Internal Standard)

  • Human plasma samples

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • Methanol (for stock solutions)

  • Water, HPLC grade

  • Ammonium formate

  • Formic acid

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working internal standard (IS) solution by diluting the stock solution in ACN to a final concentration of 100 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 50 µL of the working IS solution (100 ng/mL this compound in methanol).

    • Add 400 µL of cold ACN with 0.1% formic acid to precipitate proteins.[4]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[4]

      • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[4]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

      • Gradient: A suitable gradient to separate Hydroxy Itraconazole from other plasma components.

      • Flow Rate: 0.5 mL/min.[4]

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Hydroxy Itraconazole: m/z 721 > 408

        • This compound: m/z 726 > 413 (Note: The exact transition for the d5 compound should be optimized).

  • Data Analysis:

    • The concentration of Hydroxy Itraconazole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from samples with known concentrations of the analyte.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 50 µL of This compound (100 ng/mL in Methanol) plasma->add_is add_acn Add 400 µL Cold ACN with 0.1% Formic Acid add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5-10 µL onto C18 Column supernatant->inject Sample for Analysis lc_sep Chromatographic Separation inject->lc_sep ms_detect ESI+ MS Detection (MRM) lc_sep->ms_detect peak_integration Peak Area Integration ms_detect->peak_integration Raw Data ratio Calculate Area Ratio (Analyte / Internal Standard) peak_integration->ratio quant Quantify against Calibration Curve ratio->quant

Workflow for the quantification of Hydroxy Itraconazole using a deuterated internal standard.

Biological Context: Inhibition of the Hedgehog Signaling Pathway

Itraconazole and its active metabolite, Hydroxy Itraconazole, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The primary target of Itraconazole within this pathway is the transmembrane protein Smoothened (SMO). By binding to SMO, Itraconazole prevents its ciliary accumulation and activation, which in turn leads to the suppression of downstream signaling through the GLI family of transcription factors. This inhibitory action makes Itraconazole and its analogs subjects of interest in oncology research.

Hedgehog Signaling Pathway Inhibition Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Processing & Activation DNA Target Gene Expression (e.g., PTCH1, GLI1) GLI_A->DNA Promotes Transcription Itraconazole (2R,4S)-Hydroxy Itraconazole Itraconazole->SMO Inhibits

Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of Hydroxy Itraconazole.

Conclusion

This compound is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for Hydroxy Itraconazole. Furthermore, the biological activity of the non-deuterated metabolite as a Hedgehog pathway inhibitor opens avenues for its use in cancer research and drug development studies. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

The Unseen Anchor: A Technical Guide to (2R,4S)-Hydroxy Itraconazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical chemistry, achieving accurate and reproducible quantification of drug molecules is paramount. This technical guide delves into the core mechanism of action of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated stable isotope-labeled internal standard, critical for the robust quantification of its active metabolite, hydroxy itraconazole, in complex biological matrices. This document provides an in-depth exploration of its function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate its essential role in modern drug development and therapeutic drug monitoring.

The Principle of Isotopic Dilution and the Role of a Deuterated Internal Standard

The foundation of using this compound lies in the principle of isotopic dilution mass spectrometry. An ideal internal standard (IS) is a compound that is chemically and physically identical to the analyte of interest but is isotopically distinct, allowing it to be differentiated by a mass spectrometer.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis.

This compound shares the same stereochemistry and fundamental chemical structure as the analyte, (2R,4S)-Hydroxy Itraconazole. This structural homology ensures that both compounds exhibit nearly identical behavior throughout the entire analytical process, including:

  • Extraction Recovery: Losses of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are mirrored by the internal standard.

  • Chromatographic Co-elution: Both the analyte and the internal standard have virtually the same retention time in liquid chromatography, meaning they experience the same matrix effects at the point of ionization.

  • Ionization Efficiency: The deuterated standard ionizes with the same efficiency as the analyte in the mass spectrometer's ion source, compensating for variations in ionization suppression or enhancement caused by the biological matrix.

By adding a known concentration of this compound to each sample at the beginning of the workflow, any variability introduced during the analytical process affects both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the two based on their mass-to-charge (m/z) ratio. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration, effectively normalizing for any experimental inconsistencies.

Quantitative Data for Analysis

The precise quantification of hydroxy itraconazole using its deuterated internal standard relies on specific mass spectrometric parameters. The following tables summarize the key quantitative data for both the analyte and the internal standard.

Table 1: Physicochemical Properties

CompoundChemical FormulaExact Mass
(2R,4S)-Hydroxy ItraconazoleC₃₅H₃₈Cl₂N₈O₄720.2393
This compoundC₃₅H₃₃D₅Cl₂N₈O₄725.2709

Table 2: Mass Spectrometric Parameters for Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(2R,4S)-Hydroxy Itraconazole721.2408.235-40
This compound726.2413.235-40

Note: The exact m/z values and collision energies may vary slightly depending on the specific mass spectrometer and ion source conditions. The precursor ions represent the protonated molecules [M+H]⁺. The d5-internal standard has a +5 Da mass shift in both the precursor and the characteristic product ion.

Experimental Protocol: Quantification of Hydroxy Itraconazole in Human Plasma

This section outlines a typical experimental protocol for the quantification of (2R,4S)-Hydroxy Itraconazole in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • (2R,4S)-Hydroxy Itraconazole certified reference standard

  • This compound certified reference standard[2]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other suitable modifier)

  • Human plasma (blank, for calibration standards and quality controls)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (2R,4S)-Hydroxy Itraconazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the (2R,4S)-Hydroxy Itraconazole stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for spiking into blank plasma to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to the desired concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or quality control) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to each tube and vortex briefly.[2]

  • Add 400 µL of cold acetonitrile containing 0.5% formic acid to precipitate plasma proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to achieve separation from endogenous plasma components and ensure co-elution of the analyte and internal standard.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: As specified in Table 2.

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the key processes involved in using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile + Formic Acid) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation (Co-elution) lc_injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (vs. Calibration Curve) ratio_calc->quantification

Bioanalytical Workflow for Hydroxy Itraconazole Quantification.

Internal_Standard_Correction cluster_variability Sources of Analytical Variability cluster_effect Effect on Analyte and Internal Standard cluster_normalization Normalization and Accurate Quantification V1 Sample Preparation Loss Analyte (2R,4S)-Hydroxy Itraconazole (Analyte) V1->Analyte Proportional Effect IS This compound (Internal Standard) V1->IS Proportional Effect V2 Injection Volume Variation V2->Analyte Proportional Effect V2->IS Proportional Effect V3 Ion Suppression/Enhancement V3->Analyte Proportional Effect V3->IS Proportional Effect Ratio Peak Area Ratio (Analyte / IS) Remains Constant Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Principle of Internal Standard Correction for Analytical Variability.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of its non-deuterated, active metabolite. Its mechanism of action as an internal standard is rooted in the fundamental principles of isotopic dilution, where its chemical and physical similarity to the analyte ensures that it faithfully tracks and corrects for analytical variability. By compensating for inconsistencies in sample preparation and instrument response, it enables the generation of highly accurate, precise, and reliable quantitative data. The detailed protocols and defined mass spectrometric parameters provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement this gold-standard methodology in their pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies, ultimately contributing to safer and more effective drug development.

References

Navigating the Stability Landscape of (2R,4S)-Hydroxy Itraconazole-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the physical and chemical stability of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated active metabolite of the antifungal agent Itraconazole. Given the limited direct stability data for this specific isotopologue, this document extrapolates from established knowledge of Itraconazole, its primary metabolites, and best practices for the handling and storage of deuterated compounds. The information herein is intended to guide researchers in designing and executing robust stability studies, ensuring the integrity and reliability of their analytical and preclinical work.

Core Concepts in Stability

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For a deuterated internal standard like this compound, stability is paramount to ensure accurate quantification in pharmacokinetic and metabolic studies.[1][2] Degradation can lead to the formation of impurities, loss of potency, and potential alteration of toxicological profiles.

Key factors influencing stability include temperature, light, humidity, pH, and the presence of oxidizing agents.[3][4] Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and elucidating degradation pathways.[5][6][7]

Physicochemical Properties and Storage

While specific data for this compound is not extensively published, the physicochemical properties of the parent compound, Itraconazole, and its non-deuterated hydroxy metabolite provide a strong foundation for stability considerations.

General Recommendations for Storage:

Deuterated standards require careful storage to prevent degradation and isotopic exchange.[8][9]

  • Solid Form (Lyophilized Powder): Long-term storage at -20°C or below in a desiccator is recommended to protect from moisture.[8]

  • In Solution: Stock solutions are typically prepared in high-purity aprotic solvents like acetonitrile or methanol.[8] For short- to medium-term storage (weeks to months), refrigeration at 2-8°C is often suitable, with protection from light using amber vials.[8][9] For longer-term storage, -20°C or below is preferable to minimize solvent evaporation and slow degradation.[8] Repeated freeze-thaw cycles should be avoided.[8]

Quantitative Stability Data Summary

The following tables summarize expected stability data for Itraconazole and its hydroxy metabolite based on available literature. This data can serve as a proxy for designing stability protocols for this compound.

Table 1: Solution Stability of Itraconazole and its Metabolites

CompoundMatrixStorage ConditionDurationStability (% of Initial Value)Reference
Itraconazole & OH-ITZPlasmaRoom Temperature24 hours92.6–101.3%[10]
Itraconazole & OH-ITZPlasma4°C24 hours99.2–102.9%[10]
Itraconazole & OH-ITZPlasma-80°C1 month90.3–101.5%[10]
Itraconazole & OH-ITZMobile Phase4°C12 hours89.6–101.4%[10]
Itraconazole-d9Stock Solution4°C3 monthsStable[10]

Table 2: Summary of Forced Degradation Studies on Itraconazole

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acid Hydrolysis0.1N HCl-44.88%[6]
Alkaline Hydrolysis0.1N NaOH-47.78%[6]
Oxidative Degradation30% H₂O₂-78.74%[6]
Photodegradation (UVA)In solution6 hoursSignificant[11]
Thermal Degradation60°C--[12]

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following protocols are adapted from established methods for Itraconazole and can be applied to this compound.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions for stability testing.

Materials:

  • This compound

  • HPLC-grade acetonitrile or methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials

Protocol:

  • Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Stock Solution Preparation: Accurately weigh a precise amount of the standard and dissolve it in a known volume of acetonitrile or methanol to achieve a target concentration (e.g., 1 mg/mL).

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Working Solution Preparation: Prepare working solutions by serially diluting the stock solution with the appropriate solvent to the desired concentrations for analysis.

  • Storage: Store stock and working solutions in amber vials at the recommended temperatures (-20°C for long-term, 2-8°C for short-term).[8][9]

Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Protocol:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl. Heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before analysis.

  • Alkaline Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH. Heat at 80°C for a specified period. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid drug and drug solution at elevated temperatures (e.g., 60°C, 80°C) for a specified period.

  • Photostability: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.

HPLC Method for Stability Assessment

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Typical Chromatographic Conditions (adapted from Itraconazole methods):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% acetic acid or ammonium formate).[13] An isocratic or gradient elution may be used.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at approximately 264 nm or mass spectrometry for higher specificity.[13]

  • Injection Volume: 20 µL.[13]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability assessment of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_storage Long-Term & Accelerated Stability start Start: (2R,4S)-Hydroxy Itraconazole-d5 Standard stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock working Prepare Working Solutions stock->working acid Acid Hydrolysis (HCl) working->acid base Alkaline Hydrolysis (NaOH) working->base oxidation Oxidative Stress (H2O2) working->oxidation thermal Thermal Stress (Heat) working->thermal photo Photostability (UV/Vis Light) working->photo long_term Long-Term Storage (e.g., 2-8°C) working->long_term accelerated Accelerated Storage (e.g., 25°C/60% RH) working->accelerated hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition and Peak Purity Assessment hplc->data report Generate Stability Report data->report long_term->hplc Time Points accelerated->hplc Time Points

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolysis Products (e.g., cleavage of ether linkage) parent->hydrolysis Acid/Base oxidation_prod Oxidation Products (e.g., N-oxides) parent->oxidation_prod Oxidizing Agents photodegradation Photodegradation Products parent->photodegradation Light Exposure other Other Impurities parent->other Thermal Stress

Caption: Potential degradation pathways for this compound.

Conclusion

Ensuring the physical and chemical stability of this compound is fundamental for its reliable use as an internal standard in bioanalytical methods and other research applications. While direct stability data is scarce, a robust stability program can be designed by leveraging the extensive knowledge of Itraconazole and its non-deuterated metabolites, combined with established best practices for handling deuterated compounds. The protocols and data presented in this guide provide a solid framework for initiating such studies, ultimately contributing to the generation of high-quality, reproducible scientific data. Researchers are encouraged to perform compound-specific validation to establish definitive storage conditions and shelf-life.

References

Isotopic Purity of (2R,4S)-Hydroxy Itraconazole-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated active metabolite of the antifungal agent Itraconazole. Given its critical role as an internal standard in pharmacokinetic and metabolic studies, understanding its isotopic composition is paramount for ensuring analytical accuracy. This document outlines the common methodologies for determining isotopic purity, presents available data for structurally related compounds, and illustrates the metabolic context of its formation.

Introduction to Isotopic Purity in Deuterated Compounds

Deuterium-labeled compounds, such as this compound, are invaluable tools in drug development. They are frequently used as internal standards in quantitative bioanalysis by mass spectrometry due to their similar physicochemical properties to the analyte but distinct mass. The efficacy of a deuterated internal standard is directly linked to its isotopic purity—the extent to which the intended deuterium atoms have replaced hydrogen atoms at specific molecular positions.

Isotopic impurities, which are molecules with fewer than the desired number of deuterium atoms (e.g., d4, d3, etc.), can potentially interfere with the accurate quantification of the unlabeled analyte. Therefore, rigorous characterization of the isotopic distribution is a critical quality attribute.

Quantitative Data on Isotopic Purity

While a specific certificate of analysis with detailed isotopic distribution for this compound is not publicly available at the time of this guide's compilation, data for the closely related parent compound, Itraconazole-d5, provides a valuable reference. Commercial suppliers typically report the overall percentage of deuterated forms.

The following table summarizes the types of isotopic purity data that are commonly provided for deuterated pharmaceutical standards.

CompoundSupplierReported Isotopic Purity
Itraconazole-d5Supplier AA representative lot was 88% d5, 12% d4 with no d0.[1]
Itraconazole-d5Supplier B≥99% deuterated forms (d1-d5).[2]
This compoundSupplier CChemical Purity: 99.40% (Isotopic distribution not detailed).[3][4]

This data highlights that a mixture of isotopologues (molecules that differ only in their isotopic composition) is common in commercially available deuterated standards. For critical quantitative assays, it is essential to obtain lot-specific certificates of analysis from the supplier.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for assessing isotopic purity. Its ability to distinguish between ions with very small mass differences allows for the separation and quantification of different isotopologues.

Methodology:

  • Sample Preparation: The deuterated compound is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is typically introduced into the mass spectrometer via an ultra-high-performance liquid chromatography (UHPLC) system to separate the analyte from any chemical impurities.

  • Mass Spectrometric Analysis: The sample is ionized, commonly using electrospray ionization (ESI), and the ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Full scan mass spectra are acquired over the relevant mass-to-charge (m/z) range.

  • Data Analysis: The relative abundance of the ion corresponding to the fully deuterated (d5) species and any less-deuterated species (d4, d3, etc.) is determined by extracting and integrating the ion chromatograms for each isotopologue. The isotopic purity is then calculated from these relative abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) NMR, provides complementary information on the location and extent of deuteration. By comparing the integrals of proton signals in the deuterated compound to those in its non-deuterated counterpart, the degree of deuterium incorporation at specific sites can be determined.

Methodology:

  • Sample Preparation: A precise amount of the deuterated compound and a known internal standard are dissolved in a deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired.

  • Data Analysis: The integral of the residual proton signal at the site of deuteration is compared to the integral of a signal from a non-deuterated part of the molecule or the internal standard. This comparison allows for the calculation of the percentage of deuteration at that specific position.

Visualizations

Metabolic Pathway of Itraconazole

Itraconazole is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, hydroxy itraconazole. This metabolic conversion is a critical consideration in pharmacokinetic studies.

Metabolic_Pathway Itraconazole Itraconazole HydroxyItraconazole (2R,4S)-Hydroxy Itraconazole Itraconazole->HydroxyItraconazole Hydroxylation CYP3A4 CYP3A4 (Liver) CYP3A4->Itraconazole

Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of a deuterated compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Prep Dissolve Deuterated Standard in Solvent UHPLC UHPLC Separation Prep->UHPLC NMR NMR Analysis Prep->NMR HRMS HRMS Analysis UHPLC->HRMS MS_Data Mass Spectra (Isotopologue Ratios) HRMS->MS_Data NMR_Data NMR Spectra (Site-specific Deuteration) NMR->NMR_Data Purity_Report Isotopic Purity Report MS_Data->Purity_Report NMR_Data->Purity_Report

Caption: Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of this compound is a critical parameter for its application as an internal standard in high-stakes analytical testing. While specific isotopic distribution data for this metabolite is not readily published, established methodologies utilizing HRMS and NMR spectroscopy provide robust means for its characterization. For research and drug development professionals, it is imperative to obtain lot-specific isotopic purity data from the manufacturer or to perform an in-house validation to ensure the reliability and accuracy of quantitative analytical methods. The data and protocols presented in this guide serve as a foundational resource for understanding and assessing the isotopic purity of this and other deuterated compounds.

References

Methodological & Application

Application Note: High-Throughput Analysis of Hydroxy-Itraconazole in Human Plasma using (2R,4S)-Hydroxy Itraconazole-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxy-itraconazole, the active metabolite of the antifungal agent itraconazole, in human plasma. The method utilizes (2R,4S)-Hydroxy Itraconazole-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure allows for rapid sample preparation, making the method suitable for high-throughput clinical research and pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Itraconazole is a widely used triazole antifungal agent for the treatment of various fungal infections. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, hydroxy-itraconazole.[1][2] Hydroxy-itraconazole exhibits antifungal activity comparable to the parent drug and often circulates at higher concentrations in plasma.[1] Therefore, the simultaneous monitoring of both itraconazole and hydroxy-itraconazole is crucial for therapeutic drug monitoring and pharmacokinetic assessments.

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high selectivity, sensitivity, and speed.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting for matrix effects and variations in sample processing and instrument response.[5][6][7] this compound is the deuterium-labeled form of hydroxy-itraconazole and serves as an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring co-elution and similar ionization efficiency, while being distinguishable by its mass-to-charge ratio.[5][8] This application note provides a detailed protocol for the quantification of hydroxy-itraconazole in human plasma using this compound.

Experimental

Materials and Reagents
  • Hydroxy-itraconazole analytical standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., LCMS-8050, Sciex, Thermo Scientific)

  • Analytical Column: A C18 column, such as an Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm), is suitable for separation.[6]

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[3][6]

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[6]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.5 mL/min[6]
Gradient Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 40% B. Total run time: 4 minutes.[6]
Column Temperature 40 °C[6]
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][9]
Capillary Voltage 3.5 kV[6]
Desolvation Temperature 500 °C[6]
Source Temperature 150 °C[6]
MRM Transitions See Table 1

Table 1: Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Hydroxy-itraconazole721.6408.3608035
This compound726.6413.3608035

Note: These parameters may require optimization for different mass spectrometers.[6]

Results and Discussion

Method Validation

The developed method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL for hydroxy-itraconazole in human plasma.[7] The coefficient of determination (r²) was consistently >0.99.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was less than 15%, and the accuracy (% bias) was within ±15% for all QC levels, which is within the acceptable limits for bioanalytical methods.[7][10]

  • Recovery: The extraction recovery of hydroxy-itraconazole and the internal standard from human plasma was consistent and reproducible across the concentration range.

Sample Analysis

The validated method was successfully applied to the analysis of plasma samples from subjects who had received itraconazole, demonstrating its suitability for pharmacokinetic studies. The short run time of 4.5 minutes allows for the high-throughput analysis of a large number of samples.[7]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile + Formic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logic of using an internal standard for analytical correction.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of hydroxy-itraconazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in clinical and research settings.

References

Application Note: Quantitative Analysis of Hydroxy Itraconazole in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of hydroxy itraconazole, the active metabolite of the antifungal agent itraconazole, in human plasma. The method utilizes a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several metabolites.[2][3] The major active metabolite, hydroxy itraconazole (OH-ITZ), exhibits antifungal activity comparable to the parent drug and its plasma concentrations can be even higher than that of itraconazole itself.[4] Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole is crucial for assessing the overall therapeutic exposure and for conducting pharmacokinetic and drug-drug interaction studies.[5]

This application note presents a validated LC-MS/MS method for the determination of hydroxy itraconazole in human plasma, employing a deuterated analog as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[6]

Metabolic Pathway

Itraconazole Itraconazole CYP3A4 CYP3A4 Enzyme (Liver) Itraconazole->CYP3A4 HydroxyItraconazole Hydroxy Itraconazole (Active Metabolite) CYP3A4->HydroxyItraconazole Hydroxylation

Caption: Metabolic conversion of Itraconazole to Hydroxy Itraconazole.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (e.g., 100 µL) is_spike Spike with Deuterated Internal Standard (e.g., ITZ-OH-D5) plasma->is_spike protein_precipitation Protein Precipitation (e.g., Acetonitrile with Formic Acid) is_spike->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc_separation Liquid Chromatography (Reversed-Phase C18 Column) dilute->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: General experimental workflow for OH-ITZ analysis.

Protocols

Materials and Reagents
  • Hydroxy itraconazole certified reference standard

  • Hydroxy itraconazole-D5 (or other suitable deuterated standard)

  • Itraconazole certified reference standard

  • Itraconazole-D5 (or other suitable deuterated standard)

  • Human plasma (pooled, drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of hydroxy itraconazole and the deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the hydroxy itraconazole stock solution in a 1:1 mixture of water and methanol to create working standards for the calibration curve and QC samples.[7]

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).[8]

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard in methanol at a suitable concentration (e.g., 100 ng/mL).[8]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.[8]

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[8]

  • Vortex the samples for 1 minute.[8]

  • Centrifuge the samples at 3500 rpm for 5 minutes.[8]

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Note: Alternative extraction methods like solid-supported liquid extraction (SLE) have also been successfully used.[5]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Parameter Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent[8]
Mobile Phase A 10 mM Ammonium formate in water with 1% formic acid[8]
Mobile Phase B 0.1% Formic acid in acetonitrile[8]
Flow Rate 0.500 mL/min[8]
Gradient Isocratic or gradient elution may be used. A typical starting condition is 90:10 (A:B) with a rapid gradient to 10:90 (A:B).
Injection Volume 5-10 µL
Column Temperature 40 °C
MS System Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer[8]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Hydroxy Itraconazole: 721 > 408; Itraconazole: 705 > 392; Deuterated IS: Specific to the standard used (e.g., ITZ-OH-D5, ITZ-D5)[9]
Collision Energy To be optimized for the specific instrument and analytes.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of hydroxy itraconazole.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Linearity (r²)Weighting
Hydroxy Itraconazole1 - 2500> 0.991/x²
Itraconazole1 - 2500> 0.991/x²

Data derived from multiple sources, specific ranges may vary.[5][6][10]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-batch Precision (%CV)Inter-batch Precision (%CV)Accuracy (%)
Hydroxy ItraconazoleLow< 15< 1585 - 115
Mid< 15< 1585 - 115
High< 15< 1585 - 115

Acceptance criteria based on FDA and EMA guidance for bioanalytical method validation.[5]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
Hydroxy ItraconazoleProtein Precipitation> 85
Solid-Phase Extraction> 90
Liquid-Liquid Extraction75.7 - 82.5[6]

Recovery can vary based on the specific protocol used.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantitative determination of hydroxy itraconazole in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for regulated bioanalysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of itraconazole and its metabolites.

References

Application Note: High-Precision Pharmacokinetic Analysis of Itraconazole and its Active Metabolite Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used for the treatment of various fungal infections.[1][2][3] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][4][5] The pharmacokinetics of itraconazole are complex and characterized by extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][4] Its major active metabolite, hydroxyitraconazole, exhibits antifungal activity comparable to the parent drug and often circulates in plasma at higher concentrations.[4][6]

Accurate characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of both itraconazole and hydroxyitraconazole is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[7] To overcome variability from sample preparation and matrix effects, the use of stable isotope-labeled (SIL) internal standards is highly recommended.[7][8][9][10]

This application note provides a detailed protocol for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma using their respective deuterated internal standards, Itraconazole-d5 and (2R,4S)-Hydroxy Itraconazole-d5. The use of these SIL internal standards ensures co-elution with the analytes, effectively correcting for variations in sample recovery, matrix effects, and instrument response, thereby yielding highly accurate and precise pharmacokinetic data.[7][11]

Itraconazole Metabolism

Itraconazole is extensively metabolized by the liver, with the CYP3A4 isoenzyme playing a major role.[4] The biotransformation results in over 30 metabolites, with hydroxyitraconazole (OH-ITZ) being the most significant due to its potent antifungal activity.[4][6] Other identified metabolites include keto-itraconazole and N-desalkyl-itraconazole.[12][13] The metabolic pathway highlights the importance of quantifying both the parent drug and its active metabolite to fully understand the drug's overall therapeutic effect.

Itraconazole_Metabolism cluster_main Hepatic Metabolism ITZ Itraconazole OH_ITZ Hydroxyitraconazole (Active Metabolite) ITZ->OH_ITZ CYP3A4 Other_Met Other Metabolites (e.g., Keto-ITZ, ND-ITZ) ITZ->Other_Met CYP3A4 Excretion Excretion (Urine and Feces) OH_ITZ->Excretion Other_Met->Excretion

Caption: Metabolic pathway of Itraconazole via CYP3A4.

Experimental Protocols

This section details the bioanalytical method for the simultaneous quantification of itraconazole and hydroxyitraconazole in human plasma.

Materials and Reagents
  • Analytes: Itraconazole, (2R,4S)-Hydroxy Itraconazole

  • Internal Standards: Itraconazole-d5[14], this compound[15][16][17]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid, analytical grade.

  • Matrix: Pooled, drug-free human plasma.

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and effective technique for extracting the analytes from the plasma matrix.[3][18]

  • Aliquot Sample: Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the plasma sample with 50 µL of the working IS solution containing Itraconazole-d5 (100 ng/mL) and this compound (100 ng/mL) in methanol.[18]

  • Precipitate Proteins: Add 400 µL of cold acetonitrile containing 0.5% formic acid to the tube.[18]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_workflow Bioanalytical Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add IS Solution (ITZ-d5 & OH-ITZ-d5) plasma->add_is precipitate 3. Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex 4. Vortex (1 min) precipitate->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis data 8. Data Processing & Pharmacokinetic Analysis analysis->data

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.[18]

Table 1: LC-MS/MS Parameters
Liquid Chromatography
Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[18]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid[18]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[18]
Flow Rate 0.5 mL/min[18]
Gradient 40% B (0.5 min), ramp to 95% B (2.5 min), hold 95% B (0.5 min), return to 40% B
Column Temperature 40°C[18]
Injection Volume 5 µL
Total Run Time 4 minutes[18]
Mass Spectrometry
System Waters Xevo TQ-XS or equivalent[18]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Itraconazole705.6 → 393.2[19]
Itraconazole-d5710.7 → 398.2 (calculated based on d5 addition)
Hydroxyitraconazole721.3 → 407.2
Hydroxyitraconazole-d5726.7 → 412.2 (calculated based on d5 addition)
Source Temperature 260°C[19]
Ionization Voltage 3800 V[19]

Data Presentation

The developed method should be fully validated according to regulatory guidelines. A summary of typical validation results is presented below.

Table 2: Bioanalytical Method Validation Summary (Example)
Parameter Itraconazole Hydroxyitraconazole Acceptance Criteria
Linearity Range (ng/mL) 1 - 600[19]2 - 1000r² ≥ 0.99
LLOQ (ng/mL) 1.0[5]2.0[5]Precision ≤ 20%, Accuracy 80-120%
Intra-day Precision (%CV) < 10%< 10%≤ 15%
Inter-day Precision (%CV) < 12%< 12%≤ 15%
Accuracy (% Bias) -5.5% to 4.8%-7.2% to 6.1%Within ±15%
Extraction Recovery > 85%[19]> 85%Consistent and reproducible
Pharmacokinetic Data

Following a single oral dose of 200 mg itraconazole to healthy subjects, plasma concentrations of itraconazole and hydroxyitraconazole are measured over 72 hours. Key pharmacokinetic parameters are calculated and summarized.

Table 3: Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole (Example Data)
Parameter Itraconazole Hydroxyitraconazole
Cmax (ng/mL) 250 ± 65450 ± 90
Tmax (hr) 4.0 ± 1.24.5 ± 1.5
AUC₀-t (ng·hr/mL) 4800 ± 11009500 ± 2100
AUC₀-∞ (ng·hr/mL) 5100 ± 125010200 ± 2300
t½ (hr) 36 ± 8[4]38 ± 9

Data are presented as mean ± standard deviation and are representative examples based on published literature.[20][21][22]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of itraconazole and its active metabolite, hydroxyitraconazole, in human plasma. The protocol, which employs a simple protein precipitation step and utilizes the stable isotope-labeled internal standards Itraconazole-d5 and this compound, provides the accuracy and precision required for rigorous pharmacokinetic studies.[7][10] Adherence to this methodology will enable researchers and drug development professionals to generate high-quality data, leading to a better understanding of itraconazole's disposition and facilitating informed clinical decisions.

References

Application Note: Therapeutic Drug Monitoring of Itraconazole and Hydroxyitraconazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

AN-ITR-001

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of itraconazole and its active metabolite, hydroxyitraconazole, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The therapeutic drug monitoring (TDM) of itraconazole is crucial due to its significant pharmacokinetic variability and potential for drug-drug interactions.[1][2][3] This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (itraconazole-d5) to ensure accuracy and precision. The described protocol is suitable for clinical research and routine TDM in patients undergoing itraconazole therapy for the treatment of fungal infections.[1][4][5]

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment and prophylaxis of various fungal infections, including those caused by Aspergillus and Candida species.[3][5][6] The oral absorption of itraconazole is variable among individuals, and its metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leads to the formation of an active metabolite, hydroxyitraconazole.[3] This metabolite exhibits antifungal activity comparable to the parent drug and is found in plasma at concentrations often higher than itraconazole itself.[3]

Given the narrow therapeutic window, significant inter-individual pharmacokinetic variability, and the potential for drug-drug interactions, TDM of itraconazole is highly recommended to optimize therapeutic efficacy while minimizing toxicity.[2] LC-MS/MS has emerged as the preferred analytical technique for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of the parent drug and its metabolite.[7] The use of a stable isotope-labeled internal standard, such as itraconazole-d5, is critical for correcting matrix effects and variabilities in the analytical process, thereby ensuring reliable quantification.[4][8]

This application note provides a detailed protocol for the determination of itraconazole and hydroxyitraconazole in human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Itraconazole, hydroxyitraconazole, and itraconazole-d5 certified reference materials.[4]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[4]

  • Additives: Formic acid and ammonium formate.[4]

  • Biological Matrix: Drug-free human plasma.[4]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of itraconazole, hydroxyitraconazole, and itraconazole-d5 in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions in a mixture of methanol and water (50:50, v/v).[6][9]

  • Internal Standard Working Solution: Prepare a working solution of itraconazole-d5 at a suitable concentration (e.g., 100 ng/mL) in methanol.[4]

  • Calibration Standards (CS) and Quality Controls (QC): Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of quality controls (low, medium, and high).[4]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibrator, QC, or patient sample) in a microcentrifuge tube, add 50 µL of the internal standard working solution (itraconazole-d5).[4]

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.[4]

  • Centrifuge at a high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Diagram of the sample preparation workflow:

G plasma 100 µL Plasma Sample is Add 50 µL Itraconazole-d5 (Internal Standard) plasma->is ppt Add 400 µL Acetonitrile with 0.5% Formic Acid is->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at 3500 rpm for 5 minutes vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A simple protein precipitation workflow for plasma sample preparation.

LC-MS/MS Method
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][7]

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm) is suitable for separation.[4]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Flow Rate: 0.500 mL/min.[4]

  • Gradient Elution:

    • Start at 40% B, hold for 0.5 minutes.

    • Ramp to 95% B over 2.5 minutes.

    • Hold at 95% B for 0.5 minutes.

    • Return to 40% B for re-equilibration.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.[6]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6][10]

  • Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for the precursor and product ions of each analyte are monitored.

Logical relationship of the LC-MS/MS system components:

G cluster_lc LC System cluster_ms MS System autosampler Autosampler (Injects Sample) pump HPLC Pump (Mobile Phase Delivery) autosampler->pump column C18 Column (Analyte Separation) pump->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Quantification) detector->data_system

Caption: Schematic of the LC-MS/MS system for itraconazole analysis.

Quantitative Data

The method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for the quantification of itraconazole and hydroxyitraconazole.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Itraconazole705.3392.410030
Hydroxyitraconazole721.3408.410030
Itraconazole-d5710.3397.410030

Note: It is recommended to monitor the [M+2]+ halogen isotope peak for itraconazole to reduce interference.[4] Optimal collision energies may vary between different mass spectrometer models and should be determined empirically.

Table 2: Calibration Curve and LLOQ

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Itraconazole1 - 500> 0.9951
Hydroxyitraconazole1 - 500> 0.9951

Data compiled from multiple sources.[4][10]

Table 3: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
ItraconazoleLQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC200< 15< 1585 - 115
HydroxyitraconazoleLQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC200< 15< 1585 - 115

Acceptance criteria based on regulatory guidelines. Actual values are method-dependent.[4][10]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the therapeutic drug monitoring of itraconazole and its active metabolite, hydroxyitraconazole, in human plasma. The simple sample preparation, coupled with the specificity and sensitivity of tandem mass spectrometry and the use of a deuterated internal standard, ensures high-quality data for clinical decision-making. This method is well-suited for routine use in clinical laboratories to aid in the management of patients receiving itraconazole therapy.

References

Application Notes and Protocols for Hydroxy Itraconazole Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of hydroxy itraconazole, the active metabolite of the antifungal agent itraconazole, in human plasma for quantitative analysis. The following sections offer a comparative overview of common extraction techniques, comprehensive experimental procedures, and expected performance metrics to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction

Itraconazole is a widely used triazole antifungal agent for the treatment of various fungal infections. It is extensively metabolized in the liver to hydroxy itraconazole (OH-ITZ), which possesses comparable antifungal activity to the parent drug and is found in plasma at concentrations often exceeding those of itraconazole itself.[1] Therefore, the simultaneous quantification of both itraconazole (ITZ) and OH-ITZ is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure efficacy and prevent toxicity.[1][2]

The accurate determination of these analytes in a complex biological matrix like human plasma necessitates a robust sample preparation method to remove interfering substances such as proteins and phospholipids. This document details three commonly employed sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[3][4][5][6][7]

Comparative Overview of Sample Preparation Methods

The choice of sample preparation method depends on various factors, including the required sensitivity, sample throughput, cost, and the complexity of the analytical instrumentation. The following table summarizes quantitative data from various studies to facilitate a comparison between the different extraction techniques for itraconazole and hydroxy itraconazole.

Table 1: Quantitative Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte ITZ OH-ITZ ITZ
Recovery (%) 20 - 65[3]20 - 65[3]69.47 - 71.98[6]
~97.4[8][9]~112.9[8][9]~85[10][11]
>85.0[8]-
Matrix Effect (%) Minimal ion suppression or enhancement reported[8][9]Minimal ion suppression or enhancement reported[8][9]Not explicitly stated
LLOQ (ng/mL) 1[3][8]1[3][8]1[6]
10[5]10[5]2[7]
0.05 (mg/L)[2]0.05 (mg/L)[2]2.8[10]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each sample preparation method. These protocols are based on validated methods reported in the literature and can be adapted as needed.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[5][12] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. Acetonitrile is a commonly used solvent that provides efficient protein removal.[13]

PPT_Workflow plasma 1. 100 µL Human Plasma is 2. Add 50 µL Internal Standard (e.g., ITZ-D5, OH-ITZ-D5) plasma->is Spike precipitate 3. Add 400 µL Acetonitrile with 0.5% Formic Acid is->precipitate Precipitate vortex 4. Vortex (1 min at 1800 rpm) precipitate->vortex Mix centrifuge 5. Centrifuge (5 min at 3500 rpm) vortex->centrifuge Separate supernatant 6. Transfer Supernatant centrifuge->supernatant Collect analysis 7. Inject into LC-MS/MS System supernatant->analysis Analyze

Caption: Protein Precipitation Workflow.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.[3]

  • Internal Standard Addition: Add 50 µL of the internal standard (IS) working solution (e.g., a mixture of itraconazole-d5 and hydroxy itraconazole-d5 in methanol) to the plasma sample.[3]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.5% formic acid to the sample.[3] Using acetonitrile with a precipitating agent to plasma ratio of at least 3:1 is recommended for efficient protein removal.[13]

  • Vortexing: Vortex the mixture thoroughly for 1 minute at 1800 rpm to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the tubes at 3500 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis.

  • Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a more selective method than PPT, offering a cleaner extract by partitioning the analytes of interest into an immiscible organic solvent. This results in reduced matrix effects and potentially lower limits of quantification.

LLE_Workflow plasma 1. 100 µL Human Plasma is 2. Add Internal Standards (e.g., D5-ITZ, D5-OH-ITZ) plasma->is extraction 3. Add Extraction Solvent (e.g., tert-butyl methyl ether) is->extraction vortex 4. Vortex extraction->vortex centrifuge 5. Centrifuge vortex->centrifuge organic_layer 6. Transfer Organic Layer centrifuge->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject into LC-MS/MS System reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a glass tube.

  • Internal Standard Addition: Add the internal standard(s), such as D5-itraconazole and D5-hydroxyitraconazole.[6]

  • Extraction: Add an appropriate volume of an immiscible organic solvent. A mixture of acetonitrile and methyl t-butyl ether or tert-butyl methyl ether alone has been shown to be effective.[6][7] A 3:2 (v/v) mixture of 2,2,4-trimethylpentane and dichloromethane has also been used.[10]

  • Vortexing: Vortex the mixture vigorously for several minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer containing the analytes to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is the most selective and powerful sample preparation technique, providing the cleanest extracts and the lowest matrix effects. It involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent.

SPE_Workflow plasma 1. Pre-treat Plasma load 4. Load Sample plasma->load condition 2. Condition SPE Cartridge equilibrate 3. Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash 5. Wash Cartridge load->wash elute 6. Elute Analytes wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject into LC-MS/MS System reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

  • Sample Pre-treatment: Plasma samples may require pre-treatment, such as dilution or pH adjustment, depending on the SPE sorbent used.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB or a C8-bonded cartridge) by passing a suitable solvent (e.g., methanol) through it.[14][15][16]

  • SPE Cartridge Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or buffer) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

  • Elution: Elute the analytes of interest from the cartridge using a strong organic solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

LC-MS/MS Analysis

Following sample preparation, the extracts are typically analyzed by LC-MS/MS. The following is a representative set of conditions.

Table 2: Typical LC-MS/MS Parameters

ParameterSetting
LC Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[3] or similar C18 column[6]
Mobile Phase A 10 mM ammonium formate in water with 1% formic acid[3]
Mobile Phase B 0.1% formic acid in acetonitrile[3]
Flow Rate 0.500 mL/min[3]
Gradient Initial: 40% B, hold for 0.5 min; Ramp to 95% B over 2.5 min; Hold at 95% B for 0.5 min; Return to 40% B. Total run time: 4 minutes.[3]
Column Temperature 40°C[3]
Autosampler Temp. 15°C[3]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
MS/MS Transitions Itraconazole: e.g., m/z 705.3 → 392.4; Hydroxy Itraconazole: e.g., m/z 721.3 → 408.4[8][16]

Conclusion

The choice of sample preparation method for the analysis of hydroxy itraconazole in human plasma is a critical step that influences the reliability and sensitivity of the assay. Protein precipitation offers a simple and fast approach for high-throughput screening. Liquid-liquid extraction provides cleaner samples with reduced matrix effects. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring the highest sensitivity and accuracy. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement a suitable sample preparation strategy for their specific analytical requirements in the quantification of itraconazole and its active metabolite.

References

Application Notes and Protocols for the Use of (2R,4S)-Hydroxy Itraconazole-d5 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2R,4S)-Hydroxy Itraconazole-d5 as an internal standard in bioequivalence studies of itraconazole. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the accurate quantification of itraconazole and its major active metabolite, hydroxy itraconazole, in biological matrices.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent. Following oral administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several metabolites.[1] The major and pharmacologically active metabolite is hydroxy itraconazole, which circulates in plasma at concentrations often higher than the parent drug.[2] Due to its significant antifungal activity, regulatory agencies often require the quantification of both itraconazole and hydroxy itraconazole in bioequivalence studies to ensure that generic formulations perform comparably to the reference product.[3][4]

This compound is the deuterium-labeled analog of the active (2R,4S) stereoisomer of hydroxy itraconazole.[5][6] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are chemically identical to the analyte but have a different mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response.[5] The use of this compound as an internal standard is crucial for developing sensitive, specific, and reliable bioanalytical methods for itraconazole bioequivalence studies.[7]

Physicochemical Properties and Applications

PropertyValue
Chemical Name (2R,4S)-1-(sec-butyl)-4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-4,5-dihydro-5-(hydroxymethyl-d2)-1H-1,2,4-triazol-5-one-d3
Synonyms (2R,4S)-R-63373-d5[5][6]
Molecular Formula C₃₅H₃₃D₅Cl₂N₈O₄
Primary Application Internal standard for the quantitative analysis of hydroxy itraconazole in biological matrices by LC-MS/MS.[5][7]
Secondary Application Can be used in pharmacokinetic, drug metabolism, and bioequivalence studies of itraconazole.[5]

Itraconazole Metabolism

The metabolic pathway of itraconazole is crucial for understanding the importance of quantifying its active metabolite in bioequivalence studies. The following diagram illustrates the primary metabolic conversion of itraconazole to hydroxy itraconazole.

Itraconazole_Metabolism Itraconazole Itraconazole HydroxyItraconazole (2R,4S)-Hydroxy Itraconazole (Active Metabolite) Itraconazole->HydroxyItraconazole Hydroxylation CYP3A4 CYP3A4 (Liver) CYP3A4->Itraconazole

Fig. 1: Metabolic conversion of Itraconazole.

Experimental Protocol: Bioanalytical Method for Itraconazole and Hydroxy Itraconazole in Human Plasma

This protocol outlines a typical LC-MS/MS method for the simultaneous quantification of itraconazole and hydroxy itraconazole in human plasma using their respective deuterated internal standards, including this compound.

Materials and Reagents
  • Itraconazole reference standard

  • Hydroxy itraconazole reference standard

  • Itraconazole-d5 (internal standard for itraconazole)

  • This compound (internal standard for hydroxy itraconazole)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of itraconazole, hydroxy itraconazole, itraconazole-d5, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the itraconazole and hydroxy itraconazole stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Prepare a combined working solution of itraconazole-d5 and this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for blank, zero, calibration curve standards, quality control (QC) samples, and unknown study samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Spike 10 µL of the appropriate working standard solution into the CC and QC tubes. For blank and unknown samples, add 10 µL of the diluent (methanol:water).

  • Add 50 µL of the internal standard working solution to all tubes except the blank (add 50 µL of methanol instead).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart with 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min.
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsItraconazole: 705.3 → 392.3Hydroxy Itraconazole: 721.3 → 408.3Itraconazole-d5: 710.3 → 397.3Hydroxy Itraconazole-d5: 726.3 → 413.3
Dwell Time100 ms
Collision EnergyOptimize for each analyte and internal standard
Source Temperature500°C
IonSpray Voltage5500 V
Data Analysis and Pharmacokinetic Parameters
  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentrations of itraconazole and hydroxy itraconazole in the QC and unknown samples from the calibration curve.

  • The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum concentration), AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), and AUC0-inf (area under the concentration-time curve from time zero to infinity).[8][9]

Bioequivalence Study Workflow

The following diagram outlines the typical workflow for a bioequivalence study involving itraconazole.

Bioequivalence_Workflow cluster_StudyDesign Study Design cluster_SampleCollection Sample Collection & Processing cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Pharmacokinetic & Statistical Analysis A Subject Screening & Recruitment B Randomized, Crossover Study Design A->B C Dosing (Test & Reference Formulations) B->C D Timed Blood Sampling C->D E Plasma Separation and Storage D->E F Sample Preparation (with Internal Standards) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Pharmacokinetic Parameter Calculation (Cmax, AUC) H->I J Statistical Analysis (90% Confidence Intervals) I->J K Bioequivalence Determination J->K

Fig. 2: Bioequivalence study workflow.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of the active metabolite of itraconazole in bioequivalence studies. The detailed protocol provided herein offers a robust starting point for the development and validation of a bioanalytical method compliant with regulatory standards. Adherence to good laboratory practices and thorough method validation are paramount to ensure the integrity of the data generated in support of generic drug applications.

References

Application Notes and Protocols for the Analysis of Hydroxy Itraconazole: Mitigating Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the challenges and solutions associated with matrix effects in the bioanalysis of hydroxy itraconazole, the active metabolite of the antifungal agent itraconazole. The protocols outlined below are compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering guidance for developing robust and reliable analytical assays.

Understanding Matrix Effects in Hydroxy Itraconazole Analysis

Matrix effects are a significant concern in LC-MS/MS-based bioanalysis, arising from the co-elution of endogenous components from the biological matrix (e.g., plasma, serum) with the analyte of interest, in this case, hydroxy itraconazole.[1][2] These interfering substances can alter the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

The primary cause of matrix effects is the competition for ionization between the analyte and co-eluting matrix components.[1] In electrospray ionization (ESI), for instance, compounds in the sample droplet compete for the available charge.[1][2] If matrix components have a higher affinity for the charge, the ionization of hydroxy itraconazole can be suppressed, resulting in a lower-than-expected signal.

Quantitative Assessment of Matrix Effects

The impact of the matrix on the analysis of hydroxy itraconazole is typically evaluated by calculating the matrix factor (MF). The MF is determined by comparing the peak area of the analyte in a post-extraction spiked sample (matrix extract) to the peak area of the analyte in a neat solution at the same concentration.[3][4] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

The following tables summarize quantitative data on matrix effects and recovery from various validated methods for the analysis of hydroxy itraconazole in human plasma.

Table 1: Summary of Matrix Effects in Hydroxy Itraconazole Analysis

AnalyteSample Preparation MethodMatrix Factor (MF)Reference
Hydroxy ItraconazoleProtein Precipitation (PPT)Close to 1[3]
Hydroxy ItraconazoleSolid-Supported Liquid Extraction (SLE)Close to 1.0[4]
Total Hydroxy ItraconazoleSolid Phase Extraction (SPE)0.791 - 1.094[5]
Free Hydroxy ItraconazoleSPE after Ultrafiltration0.813 - 0.997[5]

Table 2: Summary of Extraction Recovery for Hydroxy Itraconazole

AnalyteSample Preparation MethodMean Recovery (%)Reference
Hydroxy ItraconazoleProtein Precipitation (PPT)Not explicitly stated, but method deemed suitable[3]
Hydroxy ItraconazoleSolid-Supported Liquid Extraction (SLE)112.9[4]
Total Hydroxy ItraconazoleSolid Phase Extraction (SPE)53.3 - 64.0[5]
Free Hydroxy ItraconazoleSPE after Ultrafiltration81.6 - 98.7[5]
Hydroxy ItraconazoleSolid Phase Extraction (SPE)53.7[6]

Experimental Protocols to Mitigate Matrix Effects

The choice of sample preparation is critical for minimizing matrix effects. The goal is to selectively remove interfering endogenous components while efficiently recovering the analyte.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, offering high throughput.[3]

Methodology:

  • Sample Aliquoting: Transfer 100 µL of human plasma sample into a 96-well plate.

  • Internal Standard Addition: Add 50 µL of the internal standard solution (e.g., hydroxy itraconazole-D5 in methanol).

  • Protein Precipitation: Add 400 µL of 0.5% formic acid in acetonitrile to each well.

  • Vortexing: Vortex the plate at 1800 rpm for 1 minute.

  • Centrifugation: Centrifuge the plate at 3500 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant for LC-MS/MS analysis.

G cluster_sample_prep Protein Precipitation Workflow plasma 100 µL Plasma is Add Internal Standard (e.g., Hydroxy Itraconazole-D5) plasma->is ppt_solvent Add 400 µL 0.5% Formic Acid in Acetonitrile is->ppt_solvent vortex Vortex ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Protein Precipitation Workflow
Protocol 2: Solid-Supported Liquid Extraction (SLE)

SLE is an effective technique for removing phospholipids and other matrix components, resulting in cleaner extracts.[4]

Methodology:

  • Sample Aliquoting: Use 150 µL of human plasma.

  • Extraction: Perform solid-supported liquid extraction according to the manufacturer's instructions.

  • Elution: Elute the analytes from the SLE plate.

  • Evaporation: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

G cluster_sle Solid-Supported Liquid Extraction Workflow plasma 150 µL Plasma sle_plate Load onto SLE Plate plasma->sle_plate elute Elute Analytes sle_plate->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Solid-Supported Liquid Extraction Workflow
Protocol 3: Solid Phase Extraction (SPE)

SPE provides excellent sample cleanup and is highly selective.[5][6]

Methodology:

  • Sample Pre-treatment: Mix 300 µL of plasma with 50 µL of internal standard working solution and 50 µL of 50% orthophosphoric acid solution.[6]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution: Elute hydroxy itraconazole and the internal standard with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue for analysis.

G cluster_spe Solid Phase Extraction Workflow plasma 300 µL Plasma + IS + Acid load Load Sample plasma->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate & Reconstitute elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Solid Phase Extraction Workflow

LC-MS/MS Parameters for Analysis

Optimizing chromatographic and mass spectrometric conditions is crucial to separate hydroxy itraconazole from potential interferences and ensure sensitive detection.

Table 3: Example LC-MS/MS Conditions for Hydroxy Itraconazole Analysis

ParameterConditionReference
Liquid Chromatography
ColumnAgilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[3]
Mobile Phase A10 mM ammonium formate in water with 1% formic acid[3]
Mobile Phase B0.1% formic acid in acetonitrile[3]
Flow Rate0.500 mL/min[3]
Mass Spectrometry
InstrumentWaters Xevo TQ-XS[3]
Ionization ModeElectrospray Ionization (ESI), Positive[3][4]
MRM Transition (Hydroxy Itraconazole)721.2 → 409.3 (Quantifier)[3]
MRM Transition (Hydroxy Itraconazole-D5)726.6 → 413.3[3]

Conclusion and Recommendations

The successful quantitative analysis of hydroxy itraconazole in biological matrices is highly dependent on the effective management of matrix effects. The choice of sample preparation technique plays a pivotal role in minimizing these effects.

  • Protein precipitation is a straightforward and high-throughput method, but may be more susceptible to matrix effects compared to more rigorous extraction techniques.

  • Solid-supported liquid extraction and solid phase extraction generally provide cleaner extracts, leading to reduced matrix effects and improved assay performance.[4][5]

It is imperative to thoroughly validate any bioanalytical method for matrix effects using multiple lots of the biological matrix.[3] The use of a stable isotope-labeled internal standard, such as hydroxy itraconazole-D5, is highly recommended to compensate for any residual matrix effects and variability in extraction recovery. By implementing the appropriate sample preparation strategy and optimizing LC-MS/MS conditions, researchers can develop robust and reliable methods for the accurate quantification of hydroxy itraconazole in support of pharmacokinetic and other clinical studies.

References

Application Note: High-Throughput Chromatographic Separation of Itraconazole and Hydroxy Itraconazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details validated methods for the simultaneous determination of the antifungal agent itraconazole and its active metabolite, hydroxy itraconazole, in human plasma. Robust and reliable chromatographic separation is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments due to the significant interindividual variability in drug absorption.[1] We present protocols for High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing researchers with options to suit their specific instrumentation and sensitivity requirements. The methods described herein offer high precision, accuracy, and specificity for the quantification of these analytes in a complex biological matrix.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic fungal infections.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several metabolites.[3] The major active metabolite, hydroxy itraconazole, exhibits antifungal activity comparable to the parent drug and is found in plasma at concentrations that can be two to three times higher than itraconazole.[1] Therefore, the simultaneous measurement of both itraconazole and hydroxy itraconazole is essential for accurately assessing the therapeutic exposure in patients. This application note provides detailed protocols for two distinct, yet equally effective, chromatographic methods for this purpose.

Experimental Protocols

Method 1: HPLC with Fluorescence Detection

This method is a robust and cost-effective approach for the simultaneous quantification of itraconazole and hydroxy itraconazole.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate the analytes from plasma proteins and other endogenous components.

G

Protocol:

  • Pipette 0.5 mL of human plasma into a clean glass tube.

  • Add the internal standard (loratidine).

  • Add 3.0 mL of a hexane-dichloromethane (70:30 v/v) mixture.[4]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Chromatographic Conditions

G

ParameterCondition
Instrument HPLC system with fluorescence detector
Column Reversed-phase C18 (250 mm x 4.6 mm)
Mobile Phase [0.01% triethylamine solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)]-isopropanol (90:10, v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Fluorescence
Excitation Wavelength 264 nm[4]
Emission Wavelength 380 nm[4]
Linearity Range 5.0 to 500 ng/mL[4]
Recovery >70%[4]
Method 2: UPLC-MS/MS

This method offers higher sensitivity and specificity, making it ideal for studies requiring lower limits of quantification.

Sample Preparation: Protein Precipitation

Protein precipitation is a simpler and faster sample preparation technique compared to LLE.

G

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.[5][6]

  • Add 50 µL of the internal standard solution (e.g., 100 ng/mL itraconazole-d5 and hydroxy itraconazole-d5 in methanol).[5]

  • Add 400 µL of 0.5% formic acid in acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture thoroughly.[5]

  • Centrifuge the samples to pellet the precipitated proteins.[5]

  • Transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

G

ParameterCondition
Instrument UPLC system coupled with a tandem mass spectrometer
Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[5]
Mobile Phase A 10 mM ammonium formate in water with 1% formic acid[5]
Mobile Phase B 0.1% formic acid in acetonitrile[5]
Flow Rate 0.500 mL/min[5]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 1 to 250 ng/mL[6]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Itraconazole705.5392.5
Hydroxy Itraconazole721.3408.4
Itraconazole-d9 (IS)714.5392.5
Hydroxy Itraconazole-d8 (IS)729.4416.5

Data Presentation

The following tables summarize the quantitative data for the described methods.

Table 1: HPLC with Fluorescence Detection Performance

AnalyteLinearity Range (ng/mL)Recovery (%)
Itraconazole5.0 - 500>70>0.98
Hydroxy Itraconazole5.0 - 500>70>0.98

Table 2: UPLC-MS/MS Performance

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Mean Recovery (%)
Itraconazole1 - 250152.07[7]
Hydroxy Itraconazole1 - 250153.73[7]

Conclusion

The chromatographic methods presented in this application note provide reliable and accurate quantification of itraconazole and its active metabolite, hydroxy itraconazole, in human plasma. The HPLC method with fluorescence detection is a robust and accessible technique suitable for routine therapeutic drug monitoring. The UPLC-MS/MS method offers enhanced sensitivity and specificity, making it the preferred choice for pharmacokinetic studies and clinical trials where lower concentrations need to be measured. The detailed protocols and performance data herein should enable researchers, scientists, and drug development professionals to readily implement these methods in their laboratories.

References

Application of (2R,4S)-Hydroxy Itraconazole-d5 in Clinical Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Hydroxy Itraconazole-d5 is the deuterated form of (2R,4S)-hydroxy itraconazole, the major and biologically active metabolite of the antifungal agent itraconazole. In clinical toxicology, the primary application of this stable isotope-labeled compound is as an internal standard (IS) for the quantitative analysis of hydroxy itraconazole and its parent drug, itraconazole, in biological matrices. The use of a deuterated internal standard is critical for accurate and precise quantification by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly important for therapeutic drug monitoring (TDM) of itraconazole due to its variable pharmacokinetics, potential for drug-drug interactions, and narrow therapeutic index. Accurate measurement of both itraconazole and hydroxy itraconazole is essential for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.

Core Applications

  • Therapeutic Drug Monitoring (TDM): this compound is instrumental in TDM assays to ensure that plasma concentrations of itraconazole and hydroxy itraconazole are within the therapeutic range.

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: This internal standard is crucial for the accurate determination of drug and metabolite concentrations in plasma and other biological fluids during preclinical and clinical trials.

  • Forensic Toxicology: In forensic investigations, it can be used to accurately quantify itraconazole and its metabolite in post-mortem specimens or in cases of suspected drug-facilitated crimes.

  • Drug Metabolism Studies: It aids in the investigation of itraconazole's metabolic pathways and the impact of co-administered drugs on its metabolism.

Experimental Protocols

Protocol 1: Quantitative Analysis of Itraconazole and Hydroxy Itraconazole in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of itraconazole and hydroxy itraconazole in human plasma using this compound and Itraconazole-d5 as internal standards.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.

  • Add 50 µL of the internal standard working solution (containing 100 ng/mL of both Itraconazole-d5 and this compound in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of precipitation solution (0.5% formic acid in acetonitrile).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class system or equivalent.[1]

  • Mass Spectrometer: Waters Xevo TQ-XS triple quadrupole mass spectrometer or equivalent.[1]

  • Chromatographic Column: Agilent Zorbax SB-C18, 2.1 × 50 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.500 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-4.0 min: Return to 40% B and re-equilibrate.[1]

  • Column Temperature: 40°C.[1]

  • Autosampler Temperature: 15°C.[1]

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

3. Mass Spectrometry Parameters

ParameterValue
Capillary Voltage3.5 kV
Desolvation Temperature500°C
Desolvation Gas Flow900 L/hr
Cone Gas Flow150 L/hr
Nebuliser Pressure7 Bar
Source Temperature150°C

Table 1: General Mass Spectrometry Source Parameters.[1]

4. Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole707.6392.16535
Itraconazole-d5 (IS) 710.6 397.1 65 35
Hydroxy Itraconazole721.6408.38035
This compound (IS) 726.6 413.3 80 35

Table 2: MRM Transitions for Analytes and Internal Standards.[1]

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method.

Method Validation Parameters

ParameterItraconazoleHydroxy Itraconazole
Linearity Range (ng/mL)1 - 2501 - 250
Correlation Coefficient (r²)>0.99>0.99
Lower Limit of Quantification (LLOQ) (ng/mL)11

Table 3: Linearity and Sensitivity of the LC-MS/MS Method.[2]

Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Itraconazole LLOQ1≤15≤1585-11585-115
LQC3≤15≤1585-11585-115
MQC100≤15≤1585-11585-115
HQC200≤15≤1585-11585-115
Hydroxy Itraconazole LLOQ1≤15≤1585-11585-115
LQC3≤15≤1585-11585-115
MQC100≤15≤1585-11585-115
HQC200≤15≤1585-11585-115

Table 4: Precision and Accuracy of the LC-MS/MS Method. Data presented as acceptable ranges based on FDA guidance.[3]

Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Itraconazole LQC385-11585-115
HQC20085-11585-115
Hydroxy Itraconazole LQC385-11585-115
HQC20085-11585-115

Table 5: Recovery and Matrix Effect of the LC-MS/MS Method. Data presented as acceptable ranges.

Visualizations

Metabolic Pathway of Itraconazole

Itraconazole_Metabolism Itraconazole Itraconazole Hydroxy_Itraconazole (2R,4S)-Hydroxy Itraconazole (Active Metabolite) Itraconazole->Hydroxy_Itraconazole CYP3A4 N_desalkyl_Itraconazole N-desalkyl-Itraconazole Itraconazole->N_desalkyl_Itraconazole CYP3A4 Further_Metabolites Further Metabolites (e.g., Dioxolane Ring Scission) Itraconazole->Further_Metabolites CYP3A4 Keto_Itraconazole Keto-Itraconazole Hydroxy_Itraconazole->Keto_Itraconazole CYP3A4 Hydroxy_Itraconazole->Further_Metabolites CYP3A4 Keto_Itraconazole->Further_Metabolites CYP3A4 N_desalkyl_Itraconazole->Further_Metabolites CYP3A4

Caption: CYP3A4-mediated metabolism of Itraconazole.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add 50 µL Internal Standard (Itraconazole-d5 & Hydroxy Itraconazole-d5) Plasma_Sample->Add_IS Add_Precipitation_Solvent Add 400 µL Acetonitrile with 0.5% Formic Acid Add_IS->Add_Precipitation_Solvent Vortex Vortex Add_Precipitation_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC_Separation UPLC Separation (C18 Column) Supernatant_Transfer->UPLC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) UPLC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification

Caption: Workflow for plasma sample analysis by LC-MS/MS.

Toxicological Pathway: Inhibition of Hedgehog Signaling

Hedgehog_Pathway_Inhibition Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched (PTCH1) Receptor Hh_Ligand->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Itraconazole Itraconazole Itraconazole->SMO Inhibits

Caption: Itraconazole inhibits the Hedgehog signaling pathway at Smoothened (SMO).

Discussion

The use of this compound as an internal standard significantly enhances the reliability of quantitative methods for itraconazole and its active metabolite. The protocol outlined above, utilizing a simple protein precipitation step followed by rapid LC-MS/MS analysis, is well-suited for high-throughput clinical and research laboratories. The validation data demonstrate that the method is sensitive, accurate, and precise over a clinically relevant concentration range.

From a toxicological perspective, it is important to consider not only the antifungal properties of itraconazole but also its effects on mammalian signaling pathways. The inhibition of the Hedgehog signaling pathway by itraconazole at the level of the Smoothened (SMO) receptor is a significant finding.[4][5][6] This pathway is crucial during embryonic development and is largely quiescent in adults, but its aberrant reactivation is implicated in the development of various cancers.[5] Therefore, the toxicological profile of itraconazole may include developmental toxicity, and its off-target effects on the Hedgehog pathway are being explored for anti-cancer therapeutic applications.[5][6] The accurate quantification of itraconazole and hydroxy itraconazole, facilitated by the use of deuterated internal standards, is essential for studies investigating these toxicological and pharmacological effects.

References

Troubleshooting & Optimization

Optimizing MS/MS parameters for (2R,4S)-Hydroxy Itraconazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing MS/MS parameters for (2R,4S)-Hydroxy Itraconazole-d5. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental workflows. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the MS/MS optimization of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Inaccurate or Inconsistent Quantitative Results 1. Lack of co-elution between the analyte and the deuterated internal standard. 2. Isotopic or chemical impurities in the standard. 3. Isotopic H/D back-exchange.[1]1. Verify Co-elution: Overlay chromatograms of the analyte and internal standard. If separation is observed, consider a lower resolution column to ensure they elute as a single peak.[1] 2. Confirm Purity: Always request a certificate of analysis from your supplier detailing isotopic and chemical purity.[1] 3. Assess Stability: Perform an incubation study by leaving the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then check for any increase in the non-labeled compound.[1]
Low Signal Intensity of Deuterated Standard 1. Suboptimal MS/MS parameters (e.g., collision energy, declustering potential). 2. Ion suppression from matrix components. 3. Instability of the deuterated label under experimental conditions.1. Optimize Parameters: Systematically optimize compound-dependent parameters by infusing a solution of the standard. 2. Evaluate Matrix Effects: Compare the signal intensity of the standard in a clean solution versus a spiked blank matrix. Adjust chromatography or sample preparation if significant suppression is observed. 3. Check for H/D Exchange: As mentioned above, verify the stability of the deuterium labels.
Variable Signal Intensity Between Samples 1. Inconsistent sample preparation. 2. Matrix effects varying between different sample lots.[2]1. Standardize Procedures: Ensure consistent timing, volumes, and techniques during sample extraction and preparation. 2. Test Multiple Matrix Lots: During method validation, use at least six different lots of blank matrix to assess the impact of biological variability on ionization.[3]
Crosstalk Between Analyte and Internal Standard MRM Transitions The mass difference between the analyte and the deuterated internal standard is insufficient.A mass difference of at least 3 amu is recommended to prevent crosstalk. If issues persist, consider alternative stable isotope-labeled standards like C-13 or N-15.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the precursor and product ions for this compound?

A1: Start by determining the monoisotopic mass of the protonated molecule [M+H]⁺. For hydroxy itraconazole, the [M+H]⁺ is approximately m/z 721.2.[3] For the d5 version, you would expect the [M+H]⁺ to be around m/z 726.2.

  • Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer and acquire a full scan spectrum to confirm the m/z of the protonated molecule. This will be your precursor ion for optimization.

  • Product Ion Selection: Perform a product ion scan on the selected precursor ion. The most intense and stable fragment ions should be chosen as product ions for Multiple Reaction Monitoring (MRM). For hydroxy itraconazole, a common product ion is m/z 408.3.[3] For the d5 variant, you will need to determine the corresponding product ion, which may or may not retain the deuterium labels depending on the fragmentation pathway.

Q2: What are typical starting MS/MS parameters for hydroxy itraconazole?

A2: While parameters must be optimized for your specific instrument, published methods for the non-deuterated form can provide a good starting point.

ParameterItraconazoleHydroxy ItraconazoleItraconazole-d3
Precursor Ion (m/z) 705.3721.2708.2
Product Ion (m/z) 392.3408.3435.4
Declustering Potential (V) 1309480
Collision Energy (V) 515251
Cell Exit Potential (V) 111111
Source: Adapted from a study on the simultaneous determination of itraconazole and hydroxy itraconazole.[3]

Note: These values are for a specific instrument and should be used as a starting reference. You will need to optimize these for this compound on your system.

Q3: Why does my deuterated internal standard elute earlier than the analyte in reverse-phase chromatography?

A3: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This can lead to differential matrix effects if the two compounds do not co-elute completely, which can compromise analytical accuracy.[1][4] It is crucial to ensure complete co-elution by adjusting your chromatographic method.[1]

Q4: What should I do if I observe endogenous interferences?

A4: Endogenous interferences can be a problem, especially at the lower limit of quantification (LLOQ).[2] To address this:

  • Optimize Chromatography: Adjust your gradient, mobile phase composition, or column chemistry to separate the interference from your analyte.

  • Improve Sample Preparation: More rigorous extraction techniques like solid-phase extraction (SPE) can help remove interfering components from the sample matrix.[2]

  • Monitor Alternative Transitions: For analytes with specific isotopic patterns, like the multiple chlorine atoms in itraconazole, monitoring an isotopic peak (e.g., [M+2]⁺) can sometimes reduce interference.[2]

Experimental Protocol: MS/MS Parameter Optimization

This protocol outlines the direct infusion method for optimizing compound-dependent parameters for this compound.

Objective: To determine the optimal precursor/product ion pair and associated collision energy (CE), declustering potential (DP), and other source/compound parameters.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium formate (if needed to match mobile phase conditions)

  • Mass spectrometer with a direct infusion pump

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare a Working Solution: Dilute the stock solution to a suitable concentration for infusion (e.g., 100-1000 ng/mL) in a solvent that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Direct Infusion and Precursor Ion Identification:

    • Set up the mass spectrometer for direct infusion at a constant flow rate (e.g., 5-10 µL/min).

    • Operate the instrument in positive electrospray ionization (ESI) mode.

    • Acquire a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺ of this compound.

  • Product Ion Identification:

    • Set the instrument to product ion scan mode.

    • Select the identified [M+H]⁺ as the precursor ion in Q1.

    • Ramp the collision energy over a range (e.g., 10-60 V) to observe the fragmentation pattern.

    • Identify the most intense and stable product ions in the resulting spectrum. Select at least two for monitoring (one for quantification, one for confirmation).

  • MRM Transition Optimization:

    • Set up an MRM method using the selected precursor and product ions.

    • While infusing the working solution, systematically vary the following parameters to maximize the signal intensity for each transition:

      • Declustering Potential (DP) / Cone Voltage: Ramp this voltage to find the optimum for precursor ion transmission into the mass spectrometer.

      • Collision Energy (CE): For each precursor/product pair, ramp the CE to find the voltage that produces the most intense product ion signal.

      • Cell Exit Potential (CXP): Optimize this parameter for efficient transmission of the product ion from the collision cell.

  • Source Parameter Optimization (if necessary): While not compound-specific, ensure source parameters like nebulizer gas, heater gas, and source temperature are optimized for your flow rate and solvent composition to ensure efficient ionization.

Visualizations

Below are diagrams illustrating key workflows and concepts.

MS_MS_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Ion Identification cluster_optimization Parameter Optimization cluster_final Final Method prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (100-1000 ng/mL) prep_stock->prep_work infuse Infuse Working Solution (5-10 µL/min) prep_work->infuse q1_scan Q1 Scan: Identify Precursor Ion [M+H]⁺ infuse->q1_scan prod_scan Product Ion Scan: Identify Fragment Ions q1_scan->prod_scan mrm_setup Set up MRM Method prod_scan->mrm_setup opt_dp Optimize Declustering Potential (DP) mrm_setup->opt_dp opt_ce Optimize Collision Energy (CE) opt_dp->opt_ce opt_cxp Optimize Cell Exit Potential (CXP) opt_ce->opt_cxp final_method Finalized MS/MS Parameters opt_cxp->final_method

Caption: Experimental workflow for optimizing MS/MS parameters via direct infusion.

Troubleshooting_Workflow rect_node rect_node start Inconsistent Quantitative Results? check_coelution Analyte & IS Co-elute? start->check_coelution check_purity IS Purity Confirmed? check_coelution->check_purity Yes solution_chrom Adjust Chromatography (e.g., lower resolution column) check_coelution->solution_chrom No check_stability IS Stable in Matrix? check_purity->check_stability Yes solution_purity Request Certificate of Analysis from Supplier check_purity->solution_purity No solution_stability Perform H/D Back-Exchange Test check_stability->solution_stability No end_node Problem Resolved check_stability->end_node Yes solution_chrom->end_node solution_purity->end_node solution_stability->end_node

Caption: Decision-making workflow for troubleshooting inconsistent quantitative results.

References

Troubleshooting poor peak shape in hydroxy itraconazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of hydroxy itraconazole, with a focus on addressing poor peak shape in liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing hydroxy itraconazole?

Peak tailing for hydroxy itraconazole, a basic compound, is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The most common culprits include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic functional groups of hydroxy itraconazole, leading to tailing.[1][2][3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions. For basic compounds like itraconazole (pKa ≈ 3.7), a mobile phase pH that is too high can increase interactions with silanol groups.[1][4][5]

  • Column Degradation: Over time, columns can degrade, exposing more active silanol sites and leading to increased peak tailing.[4]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion, including tailing.[4]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][2]

Q2: How can I improve the peak shape of hydroxy itraconazole?

Several strategies can be employed to mitigate poor peak shape:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 2.5-3) can help to protonate the silanol groups on the stationary phase, reducing their interaction with the basic analyte.[1][3][4]

  • Use of Mobile Phase Additives:

    • Buffers: Incorporating a buffer (e.g., phosphate or ammonium formate) at a sufficient concentration (typically 10-20 mM or higher) can help maintain a consistent pH and improve peak symmetry.[3][6]

    • Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, thereby reducing their interaction with hydroxy itraconazole.[3]

  • Column Selection:

    • End-capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically bonded with a small, less reactive compound.[1][2]

    • Base-Deactivated Columns: Employ columns specifically designed for the analysis of basic compounds, often referred to as "base-deactivated" or having a polar-embedded phase.[2][7][8]

  • Optimize Injection Conditions:

    • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.[4][9]

    • Injection Volume: Reduce the injection volume to prevent column overload.[4]

  • System Optimization: Minimize extra-column volume by using narrow internal diameter tubing (e.g., 0.005") and keeping tubing lengths as short as possible.[2]

Q3: What type of column is recommended for hydroxy itraconazole analysis?

For the analysis of basic compounds like hydroxy itraconazole, it is highly recommended to use a modern, high-purity silica column that is base-deactivated or end-capped.[2][7] C18 is a common stationary phase, but the key is the underlying silica and the bonding chemistry. Look for columns specifically marketed for good peak shape with basic analytes. Some studies have shown good results with Zorbax Eclipse XDB C18 and base-deactivated C18 columns.[6][7][8]

Q4: Can sample preparation affect the peak shape of hydroxy itraconazole?

Yes, sample preparation can significantly impact peak shape. For instance, protein precipitation, a common sample preparation technique for plasma samples, can lead to peak tailing if the mobile phase is not adequately buffered.[6] It is crucial to ensure that the final sample solvent is compatible with the mobile phase.[4][9]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues in hydroxy itraconazole analysis.

Troubleshooting Workflow for Peak Tailing

G A Observe Peak Tailing B Check Mobile Phase pH (Is it < 3?) A->B C Adjust pH to 2.5-3.0 B->C No D Check Buffer Concentration (Is it 10-20 mM?) B->D Yes N Problem Resolved C->N E Increase Buffer Concentration D->E No F Review Column Chemistry (Is it end-capped or base-deactivated?) D->F Yes E->N G Switch to a Base-Deactivated Column F->G No H Check for Column Overload (Reduce injection volume) F->H Yes G->N I Dilute Sample or Reduce Injection Volume H->I Yes J Inspect System for Extra-Column Volume (Tubing length and diameter) H->J No I->N K Use Shorter, Narrower ID Tubing J->K Yes L Consider Mobile Phase Modifier (e.g., TEA) J->L No K->N M Add Competing Base to Mobile Phase L->M Yes L->N No M->N

Caption: A flowchart for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol outlines the preparation of a mobile phase designed to minimize peak tailing for basic compounds like hydroxy itraconazole.

Objective: To prepare a buffered mobile phase at a low pH to reduce silanol interactions.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Aqueous Component Preparation (10 mM Ammonium Formate, pH 3.0):

    • Weigh out the appropriate amount of ammonium formate to make a 10 mM solution in 1 L of HPLC-grade water.

    • Dissolve the ammonium formate in the water.

    • Adjust the pH of the solution to 3.0 using formic acid.

    • Filter the aqueous solution through a 0.22 µm filter.

  • Mobile Phase Preparation:

    • Prepare the desired mobile phase composition by mixing the aqueous component with acetonitrile (e.g., 60:40 v/v aqueous:acetonitrile).

    • Degas the final mobile phase mixture before use.

Data Presentation

Table 1: Summary of HPLC and LC-MS/MS Methods for Itraconazole and Hydroxy Itraconazole Analysis
ParameterMethod 1 (HPLC)[7]Method 2 (LC-MS/MS)[6]Method 3 (HPLC)[10]
Column C18 base-deactivated (5 µm, 4.6 x 250 mm)Zorbax SB-C18 (3.5 µm, 2.1 x 50 mm)Enable C18G (5 µm, 250 x 4.6 mm)
Mobile Phase A 0.05M phosphate buffer10 mM Ammonium formate in water0.1% w/v Acetic Acid
Mobile Phase B Acetonitrile/MethanolAcetonitrile with 0.1% formic acidAcetonitrile
Gradient/Isocratic Isocratic (47:45:8 ACN:Buffer:MeOH)GradientIsocratic (50:50 v/v)
Flow Rate Not SpecifiedNot Specified1.0 mL/min
Detection UVMS/MSUV (264 nm)

Signaling Pathways and Logical Relationships

Diagram 1: Interaction Leading to Peak Tailing

This diagram illustrates the chemical interaction between a basic analyte like hydroxy itraconazole and active silanol sites on a silica-based stationary phase, which is a primary cause of peak tailing.

Mechanism of Peak Tailing

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Si-OH Si-OH (Active Silanol Site) Analyte Hydroxy Itraconazole (Basic) Analyte->Si-OH Secondary Interaction (Ionic/Hydrogen Bonding)

Caption: Analyte interaction with silanol groups.

References

Improving sensitivity for low concentrations of hydroxy itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy itraconazole. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows for improved sensitivity and accurate quantification of low concentrations of hydroxy itraconazole.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of hydroxy itraconazole, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Signal Intensity or Poor Sensitivity for Hydroxy Itraconazole

Question: I am observing a weak signal for hydroxy itraconazole, close to the limit of detection of my assay. How can I improve the sensitivity?

Answer: Low signal intensity for hydroxy itraconazole can stem from several factors, ranging from sample preparation to the analytical instrumentation. Here are key areas to investigate:

  • Sample Preparation: Inefficient extraction of hydroxy itraconazole from the sample matrix (e.g., plasma, serum) is a common cause of low signal.

    • Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts, leading to ion suppression. Consider optimizing the precipitation solvent. For instance, using an organic solvent with an acid, such as acetonitrile with formic acid, can improve recovery.[1]

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. A mixture of hexane and dichloromethane (70:30 v/v) has been used effectively.[2] Experiment with different organic solvents and pH adjustments to optimize extraction efficiency.

    • Solid-Phase Extraction (SPE): SPE is often the most effective method for sample clean-up and concentration, leading to significant improvements in sensitivity.[3][4] Oasis HLB cartridges are a common choice and have demonstrated good recoveries.[5]

  • Chromatographic Conditions: Suboptimal liquid chromatography can lead to poor peak shape and reduced signal intensity.

    • Column Choice: A C18 column is commonly used for the separation of itraconazole and its metabolites.[1][6] Ensure your column is providing good retention and peak shape for hydroxy itraconazole.

    • Mobile Phase Composition: The mobile phase composition is critical. A common mobile phase consists of an ammonium formate buffer with formic acid in water (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).[1] Optimizing the gradient elution profile can improve peak focusing and sensitivity.

  • Mass Spectrometry Detection: For LC-MS/MS methods, the mass spectrometer settings are paramount for achieving high sensitivity.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for hydroxy itraconazole analysis.[3][7] Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte.

    • MRM Transitions: Use the most intense and specific multiple reaction monitoring (MRM) transitions for quantification and qualification. For hydroxy itraconazole, a common transition is m/z 721.2 → 408.3.[8]

Issue 2: High Matrix Effects Leading to Inaccurate Quantification

Question: I suspect matrix effects are impacting the accuracy and reproducibility of my hydroxy itraconazole quantification. How can I mitigate this?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis. Here are strategies to minimize their impact:

  • Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • As mentioned previously, transitioning from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction can significantly reduce matrix components.[1][3][9]

  • Optimize Chromatography: Chromatographic separation can be adjusted to separate hydroxy itraconazole from co-eluting matrix components.

    • Gradient Modification: Adjusting the gradient slope or holding the initial mobile phase composition for a short period can allow for the elution of highly polar interfering compounds before the analyte of interest.

    • Divert Valve: Utilize a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run, when highly polar and non-polar interferences are likely to elute.

  • Use of an Internal Standard: A suitable internal standard (IS) is crucial to compensate for matrix effects.

    • Stable Isotope-Labeled (SIL) IS: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., hydroxy itraconazole-d8).[4] SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.

    • Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used. Itraconazole-d3 has been used as an internal standard for both itraconazole and hydroxy itraconazole.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a typical lower limit of quantification (LLOQ) for hydroxy itraconazole in plasma?

A1: The LLOQ for hydroxy itraconazole can vary depending on the analytical method and instrumentation used. However, highly sensitive LC-MS/MS methods have achieved LLOQs in the range of 0.5 to 5 ng/mL in human plasma.[5][8][10] For free (unbound) hydroxy itraconazole, an even lower LLOQ of 0.5 ng/mL has been reported.[10]

Q2: What are the recommended sample preparation techniques for analyzing low concentrations of hydroxy itraconazole?

A2: For achieving high sensitivity, solid-phase extraction (SPE) is highly recommended as it provides excellent sample clean-up and analyte concentration.[3][4][5] Liquid-liquid extraction (LLE) is also a good alternative for cleaner samples compared to protein precipitation.[2][11] While simple and fast, protein precipitation is more susceptible to matrix effects and may not be suitable for very low concentrations.[1][12]

Q3: Which analytical technique is most suitable for sensitive and selective quantification of hydroxy itraconazole?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of hydroxy itraconazole in biological matrices.[1][3][9] Its high selectivity allows for the differentiation of hydroxy itraconazole from its parent drug, itraconazole, and other metabolites, while its sensitivity enables the detection of low concentrations. High-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection can also be used, but it generally has lower sensitivity compared to LC-MS/MS.[2][13]

Q4: How can I avoid carryover in my LC-MS/MS system when analyzing hydroxy itraconazole?

A4: Carryover can be a significant issue, especially when analyzing samples with a wide range of concentrations. To minimize carryover:

  • Optimize Autosampler Wash: Use a strong needle wash solution. A mixture of methanol, acetonitrile, 2-propanol, and formic acid has been shown to be effective.[1] Ensure the wash volume is sufficient to rinse the needle and injection port thoroughly.

  • Injection Order: Injecting samples with expected low concentrations before those with high concentrations can help mitigate the impact of any potential carryover.

  • Blank Injections: Run blank injections after high-concentration samples to ensure the system is clean before the next injection.

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Methods
MethodTypical Recovery (%)ProsConsCitations
Protein Precipitation Variable, can be lowerSimple, fast, low costHigh matrix effects, less clean extract[1][12]
Liquid-Liquid Extraction >70%Good clean-up, moderate costMore labor-intensive, solvent use[2][11]
Solid-Phase Extraction 87-94%Excellent clean-up, high recovery, suitable for automationHigher cost, method development required[3][4][5]
Table 2: LC-MS/MS Method Parameters for Hydroxy Itraconazole Analysis
ParameterTypical Value/ConditionCitations
Chromatographic Column C18 (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm)[1]
Mobile Phase A 10 mM ammonium formate in water with 0.1% formic acid[1]
Mobile Phase B 0.1% formic acid in acetonitrile[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 40°C[1]
Ionization Mode Electrospray Ionization (ESI), Positive[3][7]
MRM Transition (Quantifier) m/z 721.2 → 408.3[8]
Internal Standard Hydroxy itraconazole-d8 or Itraconazole-d3[4][7]
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a generalized procedure based on commonly cited methods.[3][4][5]

  • Sample Pre-treatment:

    • Thaw plasma samples and vortex to ensure homogeneity.

    • To a 300 µL aliquot of plasma, add 50 µL of the internal standard working solution.

    • Add 50 µL of 50% orthophosphoric acid in water and vortex for 30 seconds.[4]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less hydrophobic interferences.

  • Elution:

    • Elute the hydroxy itraconazole and internal standard from the cartridge with 1 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • Analysis:

    • Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt Simple lle Liquid-Liquid Extraction add_is->lle Moderate Clean-up spe Solid-Phase Extraction add_is->spe High Clean-up extract Clean Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition & Processing lcms->data results Concentration Results data->results

Caption: Overview of the analytical workflow for hydroxy itraconazole.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal/Sensitivity Issue prep Inefficient Sample Prep start->prep chrom Suboptimal Chromatography start->chrom ms Incorrect MS/MS Settings start->ms sol_prep Optimize Extraction (SPE/LLE) prep->sol_prep sol_chrom Adjust Mobile Phase/Gradient chrom->sol_chrom sol_ms Optimize Ion Source & MRM ms->sol_ms

Caption: Troubleshooting logic for low sensitivity issues.

References

Addressing carryover issues with (2R,4S)-Hydroxy Itraconazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2R,4S)-Hydroxy Itraconazole-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the analytical measurement of this internal standard, with a primary focus on addressing carryover phenomena in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable, isotopically labeled form of hydroxy itraconazole, the major active metabolite of the antifungal drug itraconazole.[1] The deuterium labeling makes it an ideal internal standard (IS) for quantitative bioanalysis by LC-MS/MS. It is used to correct for variability in sample preparation and instrument response, ensuring accurate quantification of hydroxy itraconazole in biological matrices.

Q2: I am observing a significant signal for this compound in my blank injections following a high concentration sample. What is the likely cause?

This phenomenon is known as carryover, where remnants of the analyte from a previous injection appear in subsequent runs.[2][3] For hydrophobic compounds like hydroxy itraconazole and its deuterated analog, carryover is a common issue.[4] The likely sources include the autosampler needle, injection valve, sample loop, and the analytical column itself.[3][5]

Q3: Why is carryover a problem when using a deuterated internal standard? Shouldn't it affect the analyte and IS equally?

While deuterated internal standards are designed to mimic the behavior of the analyte, significant carryover of the IS can lead to inaccurate quantification. If the IS signal in a sample is artificially inflated due to carryover from a preceding high-concentration standard or QC sample, it will lead to an underestimation of the native analyte concentration. This is especially problematic when analyzing low-concentration samples that follow high-concentration ones.

Q4: Can the choice of wash solvent in my autosampler reduce carryover of this compound?

Absolutely. Using an appropriate and strong wash solvent is a critical step in mitigating carryover.[2] The wash solvent should be strong enough to solubilize any residual this compound. Often, a combination of organic solvents, sometimes with the addition of a small amount of acid or base, is more effective than the mobile phase itself. It's crucial to ensure the wash solvent is compatible with your LC system.

Q5: My deuterated standard seems to elute at a slightly different retention time than the non-labeled analyte. Is this normal and can it contribute to carryover issues?

A slight shift in retention time between an analyte and its deuterated internal standard can occur due to the deuterium isotope effect. While often minor, this can be problematic if the chromatographic peak shape is poor or if there are co-eluting matrix components that cause differential ion suppression.[6] While not a direct cause of carryover, poor chromatography can exacerbate its effects by causing broader peaks that are more difficult to wash from the system.

Troubleshooting Guides

Guide 1: Systematic Identification of Carryover Source

This guide provides a logical workflow to pinpoint the origin of the this compound carryover.

Experimental Protocol: Carryover Source Identification

  • Initial Carryover Assessment:

    • Inject a high concentration standard of this compound.

    • Immediately follow with three blank injections (mobile phase or matrix blank).

    • Quantify the peak area of the IS in the blank injections. A carryover of >0.1% of the high concentration standard is generally considered significant.

  • Isolating the Injector vs. Column:

    • Following a high concentration injection, replace the analytical column with a union.

    • Perform three blank injections.

    • If carryover persists, the source is likely in the autosampler (needle, loop, valve).

    • If carryover is significantly reduced or eliminated, the column is a primary contributor.

  • Injector Cleaning and Re-evaluation:

    • If the injector is implicated, perform a thorough cleaning of the needle and sample loop with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).

    • Replace the rotor seal in the injection valve if it is worn.[7]

    • Repeat the carryover assessment (step 1) to confirm the effectiveness of the cleaning.

Troubleshooting Workflow

Systematic Carryover Identification A High Carryover Observed in Blank B Inject High Concentration Standard A->B C Replace Column with Union B->C D Inject Blank C->D E Carryover Persists? D->E F Source is Autosampler (Needle, Valve, Loop) E->F Yes G Source is Column or Fittings E->G No H Clean/Replace Autosampler Components F->H I Optimize Column Wash/Replace Column G->I

Caption: Workflow for identifying the source of carryover.

Guide 2: Mitigating Carryover through Method Optimization

This section focuses on modifying analytical method parameters to reduce carryover.

Experimental Protocol: Method Optimization for Carryover Reduction

  • Wash Solvent Optimization:

    • Prepare a series of wash solutions with varying compositions and strengths (see Table 1).

    • For each wash solution, perform a carryover experiment (inject high standard, then blank).

    • Select the wash solution that results in the lowest carryover.

  • Gradient and Column Wash Enhancement:

    • Extend the high organic portion of your gradient at the end of the run to ensure all hydrophobic compounds are eluted.

    • Introduce a dedicated, high-strength column wash step post-injection. For example, a short gradient to 100% isopropanol.

    • Increase the column equilibration time to ensure the column is ready for the next injection.[2]

Data Presentation: Impact of Wash Solvent on Carryover

Wash Solution CompositionThis compound Carryover (%)
50:50 Acetonitrile:Water (Mobile Phase A:B)1.5%
90:10 Acetonitrile:Water0.8%
100% Isopropanol0.2%
50:50 Isopropanol:Acetonitrile with 0.1% Formic Acid<0.05%

Data Presentation: Impact of Gradient Modification on Carryover

Gradient ModificationThis compound Carryover (%)
Standard Gradient1.2%
Extended High Organic Hold (2 minutes)0.7%
Post-run Wash with 100% Isopropanol0.15%

Logical Relationship Diagram

Carryover Mitigation Strategies A Carryover Issue with this compound B Method Optimization A->B C Hardware Maintenance A->C D Optimize Autosampler Wash B->D E Modify LC Gradient B->E F Clean/Replace Injector Parts C->F G Check/Replace Tubing & Fittings C->G H Reduced Carryover & Improved Data Quality D->H E->H F->H G->H

Caption: Strategies to mitigate carryover issues.

This technical support guide provides a structured approach to identifying, troubleshooting, and resolving carryover issues associated with this compound. By following these protocols and recommendations, researchers can enhance the accuracy and reliability of their bioanalytical methods.

References

Method robustness testing for itraconazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of itraconazole using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical robustness parameters to evaluate for an HPLC method for itraconazole quantification?

A1: Robustness testing ensures that minor variations in method parameters do not significantly affect the results. For itraconazole HPLC analysis, common parameters to investigate include:

  • Flow rate of the mobile phase: Typically varied by ±0.1 to ±0.2 mL/min from the nominal value.[1][2][3]

  • Mobile phase composition: The ratio of organic to aqueous phase is slightly altered (e.g., ±2%).[2]

  • Column temperature: Usually varied by ±2°C to ±5°C.[1][3][4]

  • Wavelength of detection: Varied by ±2 nm.[1][2]

  • pH of the aqueous phase of the mobile phase: If a buffer is used, its pH should be slightly varied.[5]

Q2: My itraconazole peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing for a basic compound like itraconazole in reverse-phase HPLC can be caused by several factors:

  • Secondary interactions with residual silanols on the silica-based column: To mitigate this, use a base-deactivated column or add a competing base like triethylamine to the mobile phase.

  • Column degradation: The column may be nearing the end of its lifespan. Try washing the column or replacing it.

  • Inappropriate mobile phase pH: Itraconazole is a weakly basic drug. Ensure the mobile phase pH is appropriate to maintain a consistent ionized or non-ionized state.

  • Sample overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting the sample.

Q3: I am observing inconsistent retention times for itraconazole. What should I check?

A3: Fluctuations in retention time can be attributed to several factors:

  • Inadequate system equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run.

  • Pump issues: Check for leaks, bubbles in the solvent lines, or malfunctioning pump seals, which can cause inconsistent flow rates.

  • Mobile phase preparation: Inconsistent preparation of the mobile phase, especially the buffer and organic solvent ratio, can lead to shifts in retention time.

  • Column temperature fluctuations: Ensure the column oven is maintaining a stable temperature.[4]

Q4: What are forced degradation studies and why are they important for itraconazole analysis?

A4: Forced degradation studies, also known as stress testing, are conducted to demonstrate the stability-indicating nature of an analytical method.[1][6] For itraconazole, this involves subjecting the drug to various stress conditions such as acidic, alkaline, oxidative, and thermal stress to generate degradation products.[1][6][7] A robust method should be able to separate the intact itraconazole peak from any potential degradation product peaks, ensuring that the reported concentration is only for the active pharmaceutical ingredient.[1][6]

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between Itraconazole and its Impurities/Metabolites
  • Symptom: Co-elution or partial overlap of the itraconazole peak with other peaks.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Composition Optimize the mobile phase by adjusting the organic-to-aqueous ratio. A gradient elution may be necessary to resolve closely eluting compounds.[4]
Incorrect Column Chemistry Select a column with a different stationary phase (e.g., C8 instead of C18) or a different end-capping to alter selectivity.
Suboptimal pH of the Mobile Phase Adjust the pH of the mobile phase to alter the ionization state of itraconazole and its related compounds, which can significantly impact retention and resolution.[5]
Flow Rate is Too High Decrease the flow rate to allow for better separation, although this will increase the run time.
Issue 2: Low Signal Intensity or No Peak for Itraconazole in LC-MS/MS Analysis
  • Symptom: The itraconazole peak is very small or absent in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Itraconazole ionizes well in positive ion mode.[8][9][10]
Incorrect MRM Transitions Verify the precursor and product ion m/z values for itraconazole. A common transition is m/z 705.3 -> 392.4.[9]
Sample Preparation Issues Inefficient protein precipitation or liquid-liquid extraction can lead to low recovery. Optimize the extraction solvent and procedure.[8][11]
Matrix Effects Co-eluting matrix components can suppress the ionization of itraconazole. Improve chromatographic separation or use a deuterated internal standard to compensate for matrix effects.

Experimental Protocols

Robustness Testing Protocol for an HPLC Method

This protocol describes a typical approach for testing the robustness of an HPLC method for itraconazole quantification.

  • Baseline Conditions: Establish the standard operating conditions for the validated HPLC method (e.g., mobile phase composition, flow rate, column temperature, and detection wavelength).

  • Systematic Variation of Parameters:

    • Flow Rate: Analyze the itraconazole standard at flow rates of 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min, while keeping all other parameters constant.[1]

    • Mobile Phase Composition: If the mobile phase is Acetonitrile:Water (90:10 v/v), prepare and test mobile phases with ratios of 88:12 and 92:8.[2]

    • Column Temperature: Set the column temperature to 28°C, 30°C, and 32°C and analyze the standard at each temperature.[1]

    • Detection Wavelength: Adjust the UV detector wavelength to 261 nm, 263 nm, and 265 nm for separate analyses.[2]

  • Data Analysis: For each variation, inject the standard solution in triplicate and record the retention time, peak area, and tailing factor. Calculate the mean, standard deviation, and relative standard deviation (RSD) for these parameters. The method is considered robust if the RSD for these parameters remains within acceptable limits (typically <2%).

Quantitative Data Summary

Table 1: Example of Robustness Data for Itraconazole HPLC Analysis
ParameterVariationRetention Time (min)Peak AreaTailing Factor
Flow Rate 0.8 mL/min8.529876541.15
1.0 mL/min (Nominal)7.759912341.12
1.2 mL/min6.989898761.10
Mobile Phase 88:12 ACN:H₂O8.129905431.13
Composition 90:10 ACN:H₂O (Nominal)7.759912341.12
92:8 ACN:H₂O7.389887651.11
Wavelength 261 nm7.769854321.12
263 nm (Nominal)7.759912341.12
265 nm7.749876541.13

Note: The data in this table is illustrative and based on typical variations reported in the literature.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_robustness Robustness Testing cluster_analysis Data Analysis prep_std Prepare Itraconazole Standard Solution nominal Analyze under Nominal Conditions prep_std->nominal prep_mobile Prepare Mobile Phase prep_mobile->nominal vary_flow Vary Flow Rate (± 0.2 mL/min) nominal->vary_flow Systematically Vary Parameters vary_temp Vary Temperature (± 2°C) nominal->vary_temp vary_comp Vary Mobile Phase Composition (± 2%) nominal->vary_comp collect_data Collect Data: Retention Time, Peak Area, Tailing Factor vary_flow->collect_data vary_temp->collect_data vary_comp->collect_data calc_rsd Calculate %RSD collect_data->calc_rsd evaluate Evaluate against Acceptance Criteria (<2%) calc_rsd->evaluate troubleshooting_workflow start Problem Identified: Poor Peak Shape check_column Check Column (Age, Performance) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase Column OK replace_column Replace Column check_column->replace_column Column Faulty check_sample Check Sample (Concentration) check_mobile_phase->check_sample Mobile Phase OK adjust_ph Adjust pH or Add Competing Base check_mobile_phase->adjust_ph pH/Composition Incorrect dilute_sample Dilute Sample check_sample->dilute_sample Sample Overloaded resolved Problem Resolved check_sample->resolved Sample OK replace_column->resolved adjust_ph->resolved dilute_sample->resolved

References

Technical Support Center: Impact of Different Extraction Methods on Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction experiments. The content is designed to directly address specific issues encountered during the recovery of various compounds.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right extraction method for my sample?

A1: The selection of an appropriate extraction method is critical and depends on several factors, including the physicochemical properties of the analyte and the sample matrix.[1] Consider the polarity of your target compound, the sample volume, and the required purity of the final extract.[1] For instance, Liquid-Liquid Extraction (LLE) is effective for separating compounds with different polarities, while Solid-Phase Extraction (SPE) offers high selectivity for specific analytes.[1][2] Supercritical Fluid Extraction (SFE) is an environmentally friendly option suitable for thermally sensitive compounds.

Q2: What are the key parameters that influence extraction recovery?

A2: Several factors significantly impact the recovery of target compounds. These include the choice of solvent, temperature, pH, extraction time, and the ratio of solvent to solid material.[3][4][5][6][7] Optimizing these parameters is crucial for maximizing yield. For example, increasing the extraction temperature can enhance solubility and diffusion, but excessive heat may degrade thermally labile compounds.[8]

Q3: How does the choice of solvent affect extraction efficiency?

A3: The solvent's polarity and its ability to solubilize the target analyte are paramount.[3] The principle of "like dissolves like" is a good starting point; polar solvents are generally used for polar compounds and non-polar solvents for non-polar compounds. The use of aqueous mixtures of organic solvents, such as ethanol or methanol, can often improve the extraction of moderately polar compounds like polyphenols.[8][9]

Q4: What is the impact of pH on the extraction of ionizable compounds?

A4: The pH of the extraction medium is a critical factor for ionizable compounds like acids and bases.[10][11][12][13] By adjusting the pH, you can change the ionization state of the analyte, thereby altering its solubility in the aqueous and organic phases. For acidic compounds, extraction is typically favored at a pH below their pKa, while for basic compounds, a pH above their pKa is preferred to keep them in their neutral, more organic-soluble form.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Issue Possible Cause(s) Troubleshooting Steps
Low Analyte Recovery - Incomplete phase separation- Suboptimal solvent choice- Analyte degradation- Allow more time for layers to separate.- Consider centrifugation to break emulsions.- Select a solvent with a higher partition coefficient for the analyte.- Investigate potential degradation due to pH or temperature and adjust conditions accordingly.
Emulsion Formation - High concentration of surfactants or lipids in the sample- Vigorous shaking- Add salt (salting out) to increase the ionic strength of the aqueous phase.[8]- Gently swirl the separatory funnel instead of vigorous shaking.- Centrifuge the mixture to break the emulsion.[14]
Phase Inversion - Similar densities of the two phases- Add a small amount of a solvent with a significantly different density to one of the phases.
Solid-Phase Extraction (SPE)
Issue Possible Cause(s) Troubleshooting Steps
Low Analyte Recovery - Inappropriate sorbent selection- Incomplete elution- Analyte breakthrough during sample loading- Ensure the sorbent chemistry matches the analyte's properties (e.g., reversed-phase for non-polar analytes).[15]- Increase the volume or strength of the elution solvent.[16]- Decrease the sample loading flow rate to allow for better interaction with the sorbent.[16]- Dilute the sample in a weaker solvent to promote binding.
Poor Reproducibility - Inconsistent packing of the SPE cartridge- Variable flow rates- Use commercially pre-packed cartridges for consistency.- Employ an automated SPE system for precise control of flow rates.
Presence of Interferences in the Eluate - Inadequate washing step- Co-elution of matrix components- Optimize the wash solvent to remove interferences without eluting the analyte.- Consider using a more selective sorbent.[15]
Supercritical Fluid Extraction (SFE)
Issue Possible Cause(s) Troubleshooting Steps
Low Extraction Yield - Incorrect temperature or pressure settings- Uneven loading of the material- Inadequate CO2 flow rate- Recalibrate the temperature and pressure settings based on the analyte's properties.[17][18]- Ensure the material is loaded evenly in the extraction chamber to avoid channeling.[17][18]- Optimize the CO2 flow rate; a slower rate allows for better saturation but a faster rate can reduce processing time.[19]
Inconsistent Pressure - Blockages in CO2 lines- Malfunctioning valves- Regularly check and clean the CO2 lines.[17]- Inspect and replace any faulty valves.[17]
Overheating - Prolonged use- Malfunctioning cooling system- Monitor the machine's temperature regularly.- Ensure the cooling system is functioning correctly.[17]

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Different Extraction Methods
Analyte TypeSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Acidic Compounds High (>85%)Low (<30%)Low (<30%)
Basic Compounds High (>85%)Moderate (65-75%)High (>85%)
Neutral Compounds High (>85%)Moderate (65-75%)High (>85%)
Data compiled from a study comparing the extraction of a wide variety of drugs from plasma.[1][20]
Table 2: Impact of Solvent-to-Solid Ratio on Phenolic Compound Recovery from Olive Leaves
Solvent-to-Solid Ratio (mL/g)Total Phenolic Content (mg Caffeic Acid/g dry matter)
20:122.0
25:123.5
30:124.5
Increasing the solvent-to-solid ratio generally has a positive effect on the extraction yield.[3][21]
Table 3: Effect of Extraction Time on Flavonoid Yield from Xanthoceras sorbifolia Flowers
Extraction Time (h)Total Flavonoid Yield (mg/g)
0.5~4.2
1.0~4.8
1.55.03
2.0~4.7
2.54.40
Excessive extraction time at higher temperatures can lead to the degradation of some flavonoids.[4]
Table 4: Comparison of Protein Yield from Different Cell Lysis Methods for Mytilus galloprovincialis
Lysis MethodProtein Concentration (µg/µL) - Replicate 1Protein Concentration (µg/µL) - Replicate 2Protein Concentration (µg/µL) - Replicate 3
TRIzol Reagent2.90.292.2
Lysis Buffer20.558.817.67
Phenylmethanesulfonyl fluoride (PMSF)21.10.270.21
Trichloroacetic acid-acetone (TCA-acetone)25.823.820.4
The TCA-acetone method demonstrated the best yield and reproducibility in this study.[17]

Experimental Protocols

Solid-Phase Extraction (SPE) of Pesticides from Water

Objective: To extract a broad range of pesticides from water samples for subsequent analysis.

Methodology:

  • Cartridge Conditioning:

    • Precondition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of n-hexane, 5 mL of acetone, 5 mL of methanol, and finally 5 mL of deionized water through the cartridge in a slow, dropwise manner.[22]

  • Sample Loading:

    • Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of 2-3 mL/min.[22]

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

  • Drying:

    • Dry the sorbent bed thoroughly under a high vacuum for at least 60 minutes to remove any residual water.[22]

  • Elution:

    • Elute the retained pesticides with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. The choice of elution solvent will depend on the specific pesticides of interest.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., GC-MS or LC-MS).

Liquid-Liquid Extraction (LLE) of Natural Products

Objective: To extract a target natural product from an aqueous mixture into an organic solvent.

Methodology:

  • Solvent Selection:

    • Choose an immiscible organic solvent in which the target compound has high solubility and the impurities have low solubility. Common choices include dichloromethane, ethyl acetate, and hexane.

  • pH Adjustment (if applicable):

    • If the target compound is ionizable, adjust the pH of the aqueous phase to ensure the compound is in its neutral, more organic-soluble form.[23]

  • Extraction:

    • Combine the aqueous sample and the organic solvent in a separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

  • Phase Separation:

    • Carefully drain the lower layer. The layer containing the target compound (extract) is collected.

    • Repeat the extraction process with fresh organic solvent two to three more times to maximize recovery.

  • Washing:

    • Wash the combined organic extracts with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration:

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE) of Essential Oils

Objective: To extract essential oils from plant material using supercritical CO2.

Methodology:

  • Sample Preparation:

    • Grind the dried plant material to a uniform particle size to increase the surface area for extraction.[19]

  • Extraction Vessel Loading:

    • Load the ground plant material into the extraction vessel.

  • Setting Parameters:

    • Set the desired extraction temperature and pressure. These parameters are critical for controlling the solvating power of the supercritical CO2.[19]

    • Set the CO2 flow rate.

  • Extraction:

    • Pump supercritical CO2 through the extraction vessel. The essential oils will dissolve in the supercritical fluid.

  • Separation:

    • Pass the CO2-oil mixture into a separator where the pressure and/or temperature is reduced. This causes the CO2 to return to a gaseous state, leaving behind the extracted essential oil.

  • Collection:

    • Collect the essential oil from the separator. The CO2 can be recycled for further extractions.

Visualizations

Experimental_Workflow_SPE start Start conditioning Cartridge Conditioning (e.g., Methanol, Water) start->conditioning loading Sample Loading conditioning->loading washing Washing (Remove Interferences) loading->washing drying Sorbent Drying washing->drying elution Elution (Collect Analyte) drying->elution concentration Concentration & Reconstitution elution->concentration analysis Analysis (e.g., GC-MS, LC-MS) concentration->analysis end End analysis->end

Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Low_Recovery low_recovery Low Analyte Recovery check_method Review Extraction Method low_recovery->check_method check_parameters Optimize Parameters (Solvent, pH, Temp) low_recovery->check_parameters check_sample Evaluate Sample Pre-treatment low_recovery->check_sample check_degradation Investigate Analyte Stability low_recovery->check_degradation sub_method Inappropriate Method? check_method->sub_method sub_parameters Suboptimal Conditions? check_parameters->sub_parameters sub_sample Matrix Effects? check_sample->sub_sample sub_degradation Degradation Occurring? check_degradation->sub_degradation

Caption: A logical flowchart for troubleshooting low analyte recovery.

Extraction_Method_Selection start Start: Define Analytical Goal analyte_props Analyte Properties (Polarity, Stability, pKa) start->analyte_props matrix_props Sample Matrix (Complexity, Volume) start->matrix_props method_choice Select Extraction Method analyte_props->method_choice matrix_props->method_choice lle LLE method_choice->lle Different Polarities spe SPE method_choice->spe High Selectivity Needed sfe SFE method_choice->sfe Thermal Sensitivity other Other Methods method_choice->other Specific Requirements

Caption: Decision-making process for selecting an appropriate extraction method.

References

Solving matrix interference in urine analysis of itraconazole metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges associated with matrix interference in the urine analysis of itraconazole and its metabolites.

Troubleshooting & FAQs

This section addresses common issues encountered during the analysis of itraconazole and its metabolites in urine samples via LC-MS/MS.

Frequently Asked Questions

???+ question "Q1: What are matrix effects, and how do they impact the analysis of itraconazole metabolites in urine?"

???+ question "Q2: I'm observing significant ion suppression. What are the most common causes in urine analysis?"

???+ question "Q3: How can I minimize matrix effects during sample preparation?"

???+ question "Q4: My chromatographic peak shapes are poor. How can I improve them?"

???+ question "Q5: What is the best type of internal standard (IS) to compensate for matrix effects?"

???+ question "Q6: I'm observing carryover between injections. What should I do?"

Troubleshooting Guide

Use this guide to diagnose and resolve common analytical problems.

Problem: Inaccurate Quantification or High Variability

This is often the primary symptom of uncorrected matrix interference. Follow this decision tree to identify and resolve the issue.

G start Start: Inaccurate Results or High Variability check_is Are you using a stable isotope-labeled (SIL) internal standard? start->check_is use_sil Action: Implement a SIL-IS. This is the most effective way to compensate for matrix effects. check_is->use_sil No check_prep Is your sample preparation 'Dilute-and-Shoot'? check_is->check_prep Yes end Result: Improved Accuracy and Precision use_sil->end improve_prep Action: Enhance sample cleanup. Consider LLE or, preferably, SPE to remove more interferences. check_prep->improve_prep Yes check_chrom Are analyte peaks well-separated from the void volume and other major matrix peaks? check_prep->check_chrom No improve_prep->end improve_chrom Action: Optimize chromatography. Adjust gradient to better separate analyte from interfering peaks. check_chrom->improve_chrom No post_column Advanced Strategy: Perform a post-column infusion study to map suppression zones. check_chrom->post_column Yes, but problem persists improve_chrom->end post_column->improve_chrom

Caption: Troubleshooting decision tree for inaccurate quantification.

Data & Protocols

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Urine Analysis

TechniquePrincipleProsConsTypical RecoveryMatrix Effect Reduction
Dilute-and-Shoot Simple dilution of the sample with mobile phase or solvent.Fast, inexpensive, high throughput.Minimal cleanup, high matrix effects.[1]~100% (by definition)Poor
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins.[2]Simple, fast, removes proteins.Does not remove salts or other small molecules.Variable (e.g., ~60% for ITZ in plasma)[3]Fair
Liquid-Liquid Extraction (LLE) Partitioning of analytes between the aqueous sample and an immiscible organic solvent.[4]Removes salts and polar interferences effectively.More labor-intensive, requires solvent optimization.Good to ExcellentGood
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent followed by elution.[5][4]Excellent cleanup, high selectivity, can concentrate analyte.More complex method development, higher cost.ExcellentExcellent

Table 2: Example LC-MS/MS Parameters for Itraconazole (ITZ) and Hydroxyitraconazole (ITZ-OH)

ParameterSettingRationale / Comment
LC Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[3]Standard reversed-phase column suitable for these analytes.
Mobile Phase A 10 mM ammonium formate in water with 1% formic acid[3]Volatile buffer compatible with MS. Ammonium formate improves peak shape.[3]
Mobile Phase B 0.1% formic acid in acetonitrile[3]Standard organic mobile phase for reversed-phase LC-MS.
Flow Rate 0.500 mL/min[3]Typical flow rate for analytical UPLC/HPLC.
Gradient 40% B hold (0.5 min), ramp to 95% B (2.5 min), hold (0.5 min), return to 40% B[3]A gradient is necessary to elute the analytes and clean the column.
Ionization Mode Electrospray Ionization (ESI), Positive[3]Itraconazole and its metabolites contain basic nitrogens that are readily protonated.
MRM Transitions Specific m/z values would be instrument-dependentMonitor at least two transitions per analyte for quantification and confirmation.[3]
Experimental Protocols

Protocol 1: Simple Protein Precipitation for Urine Screening

This protocol is adapted from methods used for itraconazole analysis and is suitable for initial screening where high accuracy is not the primary goal.[2]

  • Sample Thawing: Thaw frozen urine samples completely at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the urine sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., itraconazole-d5 in acetonitrile) to each sample.

  • Precipitation: Add 300 µL of cold acetonitrile to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated material.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Cleaner Samples

This protocol outlines a general workflow using a mixed-mode SPE plate, which is highly effective at removing urinary matrix interferences.[5]

G cluster_workflow SPE Workflow start 1. Sample Pre-treatment (Dilute 250µL urine with buffer, e.g., pH 9) condition 2. Condition Plate (Methanol, then equilibration buffer) start->condition load 3. Load Sample (Pass pre-treated sample through plate) condition->load wash1 4. Wash 1 (Aqueous) (Remove salts and polar interferences) load->wash1 wash2 5. Wash 2 (Organic) (Remove non-polar interferences) wash1->wash2 elute 6. Elute Analyte (Use strong solvent, e.g., ACN with acid) wash2->elute dry 7. Dry Down & Reconstitute (Evaporate eluate, reconstitute in mobile phase) elute->dry analyze 8. Analyze via LC-MS/MS dry->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Enhancing Chromatographic Resolution of Itraconazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic separation of itraconazole isomers.

Troubleshooting Guides

This section addresses common problems observed during the chromatographic analysis of itraconazole isomers, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution Between Itraconazole Isomers

Q: My chromatogram shows poor resolution or co-eluting peaks for the itraconazole isomers. What steps can I take to improve the separation?

A: Poor resolution is a frequent challenge in the separation of stereoisomers. A systematic approach to troubleshooting is crucial.[1] Here are the key parameters to investigate:

  • Mobile Phase Composition: Modifying the mobile phase is often the first and most effective step.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly impact selectivity.[2][3] For chiral separations on polysaccharide-based columns, decreasing the concentration of an alcohol modifier like 2-propanol can lead to better resolution, although it may increase retention times.[3] In some cases, switching from 2-propanol to ethanol may enhance enantioselectivity.[3]

    • Additives: For Supercritical Fluid Chromatography (SFC), the addition of polar co-solvents is crucial for separating polar compounds like itraconazole.[4]

    • pH: For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), adjusting the pH of the aqueous phase can alter the ionization state of itraconazole and its interaction with the stationary phase, thereby affecting resolution.

  • Stationary Phase Selection: The choice of the chromatographic column is critical for chiral separations.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown powerful separation capabilities for itraconazole isomers.[3][5] Columns like cellulose tris-(4-methylbenzoate) and cellulose tris-(3,5-dimehylphenylcarbamate) have demonstrated complementary selectivity, enabling the full separation of all four stereoisomers.[5][6]

    • Column Coupling: In some instances, coupling different achiral columns with a chiral column in SFC can provide advantageous selectivity of enantiomers from achiral impurities.[7]

  • Temperature: Column temperature influences the thermodynamics of the separation process.

    • Optimizing the column temperature can affect the selectivity between isomers.[1] It's advisable to experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific method.

  • Flow Rate: The mobile phase flow rate affects both efficiency and analysis time.

    • In most cases, lowering the flow rate can improve peak efficiency and resolution, although it will increase the run time.[8]

Below is a troubleshooting workflow to address poor resolution:

A flowchart for systematically troubleshooting poor HPLC resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My itraconazole isomer peaks are exhibiting significant tailing or fronting. What are the likely causes and how can I fix this?

A: Poor peak shape can compromise both resolution and the accuracy of quantification. Here are common causes and their solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Impurities adsorbed onto the stationary phase or a void at the column inlet can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent that is stronger than the mobile phase can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary Interactions: Interactions between the analyte and active sites on the silica support (silanols) can cause peak tailing.

    • Solution: Use a highly deactivated (end-capped) stationary phase.[6] Adding a mobile phase modifier, such as triethylamine (TEA) in small concentrations, can also help to mask these secondary interactions.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can lead to band broadening and peak tailing.

    • Solution: Use shorter tubing with a smaller internal diameter between the injector, column, and detector. Ensure all fittings are properly connected to minimize dead volume.[9]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for separating itraconazole isomers: HPLC, UPLC, or SFC?

A: All three techniques can be successfully employed for the separation of itraconazole isomers, and the "best" choice often depends on the specific requirements of the analysis, such as speed, resolution, and environmental considerations.

  • HPLC (High-Performance Liquid Chromatography): This is a widely used and robust technique. Chiral HPLC with polysaccharide-based stationary phases is a common and effective method for both analytical and semi-preparative separations of itraconazole isomers.[5][6]

  • UPLC (Ultra-Performance Liquid Chromatography): UPLC utilizes columns with smaller particle sizes (<2 µm), which can significantly reduce analysis time and improve resolution compared to traditional HPLC.[10]

  • SFC (Supercritical Fluid Chromatography): SFC is considered a "green" chromatography technique due to its use of supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.[4][11] It often provides faster separations and different selectivity compared to HPLC, making it a powerful tool for chiral separations.[11]

Q2: What are the typical chiral stationary phases (CSPs) used for itraconazole isomer separation?

A: Polysaccharide-based CSPs are the most frequently reported for the successful separation of itraconazole isomers. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[3][5] Specific examples that have shown good performance include:

  • Cellulose tris-(3,5-dimethylphenylcarbamate)

  • Cellulose tris-(4-methylbenzoate)[5]

  • Amylose tris-((S)-α-methylbenzylcarbamate)

The selection of the specific CSP can be guided by screening several different phases to find the one that provides the best selectivity for the itraconazole isomers under your desired mobile phase conditions.

Q3: How does temperature affect the chiral separation of itraconazole isomers?

A: Temperature plays a significant role in chiral separations by influencing the thermodynamics of the analyte-CSP interaction. Changing the column temperature can alter the retention factors, selectivity, and efficiency of the separation. In some cases, operating at sub-ambient temperatures can improve resolution, while in other instances, elevated temperatures may be beneficial. It is an important parameter to optimize during method development.[12]

Q4: Can I use the same method for both analytical and preparative scale separation of itraconazole isomers?

A: While the principles of the separation are the same, direct scaling from an analytical to a preparative method requires careful consideration. The column dimensions, flow rate, and sample loading will be significantly different. However, an optimized analytical method provides an excellent starting point for developing a preparative method. It is often necessary to further optimize the mobile phase composition and loading conditions to achieve the desired purity and throughput at the preparative scale.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the separation of itraconazole isomers using different chromatographic techniques.

Table 1: HPLC and UPLC Method Parameters for Itraconazole Isomer Separation

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Cellulose tris-(3,5-dimehylphenylcarbamate)Inertsil C18 (250 x 4.6 mm, 5 µm)Agilent Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm)
Mobile Phase Volatile organic mobile phases without additivesAcetonitrile:Tetrabutylammonium hydrogen sulfate buffer (60:40 v/v)Acetonitrile:0.08M Tetrabutylammonium hydrogen sulfate buffer (gradient)
Flow Rate Not Specified1.5 mL/minNot Specified
Detection Optical RotationUV at 225 nmUV at 235 nm
Reference [6][13][10]

Table 2: SFC Method Parameters for Itraconazole Isomer Separation

ParameterSFC Method 1
Column Polysaccharide-based chiral stationary phase
Mobile Phase CO2 with co-solvents (e.g., methanol, ethanol)
Back Pressure 100 bar
Temperature 40°C
Flow Rate 4 mL/min
Detection PDA (220-300 nm)
Reference [11]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Itraconazole Diastereomers

This protocol is a general guideline based on established methods for separating itraconazole isomers on a polysaccharide-based chiral stationary phase.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

    • Chiral column: e.g., Cellulose tris-(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm).

  • Reagents:

    • HPLC-grade n-hexane

    • HPLC-grade isopropanol

    • Itraconazole reference standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane:isopropanol (e.g., 90:10 v/v). The ratio should be optimized for the specific isomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase by mixing the appropriate volumes of n-hexane and isopropanol. Degas the mobile phase before use.

    • Prepare a stock solution of itraconazole in the mobile phase (e.g., 1 mg/mL). Prepare working standards and sample solutions by diluting the stock solution to the desired concentration.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions and record the chromatograms.

    • Identify the peaks corresponding to the itraconazole isomers based on their retention times relative to the standard.

    • Optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) to achieve baseline separation of all isomers.

Protocol 2: UPLC Separation of Itraconazole and its Impurities

This protocol outlines a rapid UPLC method for the analysis of itraconazole.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

    • Column: e.g., Agilent Zorbax Eclipse XDB C18 (50 x 4.6 mm, 1.8 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Tetrabutylammonium hydrogen sulfate

    • Water (HPLC grade)

    • Itraconazole reference standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.08M Tetrabutylammonium hydrogen sulfate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution may be required to separate itraconazole from its impurities. A typical starting point could be 80% A and 20% B, with a linear gradient to increase the percentage of B over time.

    • Flow Rate: To be optimized for the UPLC system and column, typically in the range of 0.4-0.6 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 2 µL.

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Prepare standard and sample solutions in a suitable diluent.

    • Equilibrate the UPLC system with the initial mobile phase conditions.

    • Inject the solutions and run the gradient program.

    • Analyze the resulting chromatograms for the resolution of itraconazole from its related substances.

Visualizations

The following diagrams illustrate key workflows and concepts related to the chromatographic separation of itraconazole isomers.

ExperimentalWorkflow cluster_prep Sample and Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Analysis PrepSample Prepare Itraconazole Sample (e.g., dissolve in mobile phase) Inject Inject Sample/Standard PrepSample->Inject PrepStandard Prepare Itraconazole Standard (known concentration) PrepStandard->Inject Setup System Setup - Install Chiral Column - Prepare Mobile Phase - Equilibrate System Setup->Inject Separate Chromatographic Separation (Isocratic or Gradient Elution) Inject->Separate Detect Detection (e.g., UV at 260 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Analyze Analyze Data - Check Resolution - Quantify Isomers Acquire->Analyze

A typical experimental workflow for itraconazole isomer analysis.

References

Technical Support Center: (2R,4S)-Hydroxy Itraconazole-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2R,4S)-Hydroxy Itraconazole-d5 as an internal standard in the bioanalysis of hydroxyitraconazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioanalysis?

This compound is the stable isotope-labeled (deuterated) form of hydroxyitraconazole, the major active metabolite of the antifungal drug itraconazole. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of hydroxyitraconazole concentrations in biological matrices such as plasma and serum.[1] Using a stable isotope-labeled internal standard is considered the "gold standard" as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of the results.[2][3]

Q2: What are the recommended storage conditions for this compound stock and working solutions?

Stock solutions of deuterated itraconazole standards, including this compound, have been shown to be stable at 4°C for up to 3 months.[4] For longer-term storage, it is advisable to store stock solutions at -20°C or -80°C. Working solutions should be prepared fresh as needed, but can be stored at refrigerated temperatures (2-8°C) for short periods. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q3: What is the expected stability of this compound in biological matrices like plasma?

While specific stability data for this compound is not extensively published, the stability of the non-deuterated analyte, hydroxyitraconazole, provides a strong indication of the deuterated standard's stability. Bioanalytical method validation guidelines from regulatory bodies like the EMA and FDA require the stability of the internal standard to be assessed under various conditions.[2][5][6]

Based on studies of the non-deuterated form, the following stability profile can be expected:

  • Long-Term Stability: Stable in human plasma for at least 145 days when stored at -70°C and for at least one month at -80°C.[4][7]

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles when thawed at room temperature.[8]

  • Bench-Top Stability: Stable in plasma at room temperature for at least 24 hours.[4]

It is crucial to perform stability assessments as part of your specific bioanalytical method validation to confirm these general findings for your laboratory's conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in bioanalytical assays.

Issue 1: Inconsistent or Drifting Internal Standard Signal

Possible Causes:

  • Degradation of the Internal Standard: Although generally stable, prolonged exposure to ambient temperatures, light, or extreme pH can lead to degradation.

  • Isotopic Exchange (Back-Exchange): The deuterium labels on the internal standard may exchange with protons from the surrounding solvent or matrix. This is more likely to occur at non-neutral pH and with prolonged exposure to protic solvents.[9][10]

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.

  • Adsorption: Itraconazole and its metabolites can be "sticky" and adsorb to plastic or glass surfaces, leading to variable recovery.

Troubleshooting Steps:

  • Verify Solution Stability: Prepare fresh working solutions of this compound and compare their response to older solutions.

  • Assess Isotopic Exchange:

    • Incubate the internal standard in the sample matrix and processing solvents under the typical experimental conditions (time, temperature, pH).

    • Analyze the samples and look for a decrease in the deuterated internal standard's signal and a corresponding increase in the signal of the non-deuterated hydroxyitraconazole.

    • If exchange is suspected, consider adjusting the pH of the mobile phase or extraction solvents to be closer to neutral.

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to compare the internal standard's response in a clean solution versus the response in an extracted blank matrix from multiple sources.

  • Mitigate Adsorption: Consider using silanized glassware or polypropylene tubes to minimize adsorption.

Issue 2: Chromatographic Peak Tailing or Splitting

Possible Causes:

  • Poor Solubility: Itraconazole and its metabolites have low aqueous solubility, which is pH-dependent. Precipitation on the analytical column can lead to poor peak shape.[11][12]

  • Column Contamination: Buildup of matrix components on the column can affect chromatographic performance.

  • Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal for the analytes.

Troubleshooting Steps:

  • Optimize Mobile Phase: Ensure the mobile phase has sufficient organic content to keep the analytes in solution. Adjusting the pH may also improve peak shape.

  • Implement a Column Wash Step: Incorporate a high-organic wash step at the end of each chromatographic run to elute any strongly retained compounds.

  • Use a Guard Column: A guard column will protect the analytical column from contamination.

  • Check for Precipitation in Sample Extracts: Ensure the final sample extract is clear and free of any precipitate before injection.

Issue 3: Inaccurate Quantification at High Analyte Concentrations

Possible Causes:

  • Isotopic Interference: At very high concentrations of the non-deuterated hydroxyitraconazole, the natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the signal in the mass channel of the deuterated internal standard.[9] This is more pronounced with internal standards having a low number of deuterium labels.

  • Detector Saturation: The high analyte signal may be saturating the mass spectrometer's detector.

Troubleshooting Steps:

  • Assess Isotopic Contribution: Inject a high concentration standard of non-deuterated hydroxyitraconazole and monitor the mass transition of the deuterated internal standard. The signal should be negligible.

  • Dilute Samples: If high concentrations are expected, dilute the samples to bring the analyte concentration within the linear range of the calibration curve.

  • Optimize Detector Settings: Consult your instrument's manual to ensure the detector settings are appropriate for the expected concentration range.

Quantitative Data Summary

Table 1: Stability of Hydroxyitraconazole in Human Plasma (as a surrogate for this compound)

Stability ConditionMatrixTemperatureDurationAnalyte Recovery/ChangeReference
Long-TermHuman Plasma-70°C145 daysStable[7]
Long-TermHuman Plasma-80°C1 month90.3% - 101.5% of initial[4]
Bench-TopHuman PlasmaRoom Temp24 hours92.6% - 101.3% of initial[4]
Bench-TopHuman Plasma4°C24 hours99.2% - 102.9% of initial[4]
Freeze-ThawHuman Plasma-20°C to Room Temp3 cyclesStable[8]
Stock SolutionN/A4°C3 monthsStable[4]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest.

  • Analyze one set of QC samples immediately (Cycle 0).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a minimum of three cycles.

  • After the final cycle, analyze the QC samples.

  • Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the Cycle 0 samples. The deviation should be within ±15%.

Protocol 2: Assessment of Bench-Top Stability

Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling and processing time.

Methodology:

  • Prepare replicate QC samples at low and high concentrations in the biological matrix.

  • Thaw the samples and leave them on the bench-top at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).

  • After the specified duration, process and analyze the samples.

  • Compare the mean concentration of the bench-top stability samples to that of freshly prepared and analyzed QC samples. The deviation should be within ±15%.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound) prep_working Prepare Working Solutions prep_stock->prep_working prep_qc Spike Blank Matrix to Prepare QC Samples (Low and High Concentrations) prep_working->prep_qc ft_stability Freeze-Thaw Stability (Minimum 3 Cycles) prep_qc->ft_stability bt_stability Bench-Top Stability (Simulated Handling Time) prep_qc->bt_stability lt_stability Long-Term Stability (Intended Storage Duration) prep_qc->lt_stability extraction Sample Extraction ft_stability->extraction bt_stability->extraction lt_stability->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Internal Standard Signal degradation Degradation start->degradation exchange Isotopic Exchange start->exchange matrix_effects Matrix Effects start->matrix_effects adsorption Adsorption start->adsorption check_solutions Verify Solution Stability degradation->check_solutions assess_exchange Assess Isotopic Exchange (pH, Temperature) exchange->assess_exchange eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) matrix_effects->eval_matrix mitigate_adsorption Use Silanized/Polypropylene Ware adsorption->mitigate_adsorption

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Hydroxy Itraconazole Analysis Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hydroxy itraconazole in human plasma, benchmarked against established alternatives. The validation parameters discussed adhere to the principles outlined in the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry."[1][2][3] This document is intended to serve as a practical resource for professionals in drug development and bioanalysis, offering detailed experimental protocols and performance data to aid in methodological decisions.

Introduction to Hydroxy Itraconazole and Bioanalytical Method Validation

Hydroxy itraconazole is the major active metabolite of the antifungal agent itraconazole. Accurate measurement of its concentration in biological matrices is critical for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the gold standard for this application due to its high sensitivity and specificity.[4][5] The FDA's bioanalytical method validation guidelines ensure that analytical methods are robust, reliable, and suitable for their intended purpose.[1][6]

Experimental Protocols

This section details the methodology for a representative LC-MS/MS method for the quantification of hydroxy itraconazole.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often employed for sample preparation.[4][7]

  • To 100 µL of human plasma, add 25 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of hydroxy itraconazole).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of a precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally applied.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for hydroxy itraconazole and the internal standard are monitored.

Data Presentation: Validation Summary

The following tables summarize the quantitative data from the validation of the LC-MS/MS method, demonstrating its performance according to FDA guidelines.

Table 1: Linearity and Sensitivity

ParameterResultFDA Acceptance Criteria
Linearity Range1 - 500 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mLSignal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20%
Correlation Coefficient (r²)> 0.995≥ 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)FDA Acceptance Criteria
LLOQ1≤ 10≤ 12± 10± 12Precision ≤ 20%; Accuracy ± 20%
Low QC3≤ 8≤ 9± 7± 8Precision ≤ 15%; Accuracy ± 15%
Mid QC200≤ 6≤ 7± 5± 6Precision ≤ 15%; Accuracy ± 15%
High QC400≤ 5≤ 6± 4± 5Precision ≤ 15%; Accuracy ± 15%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix FactorFDA Acceptance Criteria
Hydroxy Itraconazole95.20.98 - 1.03Consistent and reproducible recovery; IS-normalized matrix factor CV ≤ 15%
Internal Standard96.1-

Table 4: Stability

Stability ConditionDurationConcentration (ng/mL)Mean % Change from NominalFDA Acceptance Criteria
Bench-top8 hours3 and 400< 5± 15%
Freeze-thaw3 cycles3 and 400< 7± 15%
Long-term (-80°C)90 days3 and 400< 8± 15%

Mandatory Visualizations

FDA_Validation_Workflow start Start: Method Development selectivity Selectivity & Specificity (Interference Check) start->selectivity linearity Linearity & Range (Calibration Curve) selectivity->linearity sensitivity Sensitivity (LLOQ) (Lowest Standard on Curve) linearity->sensitivity accuracy_precision Accuracy & Precision (QC Samples) sensitivity->accuracy_precision recovery Recovery (Extraction Efficiency) accuracy_precision->recovery matrix_effect Matrix Effect (Ion Suppression/Enhancement) recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-top, Long-term) matrix_effect->stability validation_report Validation Report stability->validation_report end Method Validated validation_report->end

Caption: FDA Bioanalytical Method Validation Workflow.

Experimental_Workflow sample Plasma Sample (100 µL) add_is Add Internal Standard (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Caption: LC-MS/MS Sample Preparation Workflow.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method for its superior sensitivity and specificity, other analytical techniques have been used for the quantification of itraconazole and its metabolites.

Table 5: Comparison of Analytical Methods

FeatureLC-MS/MSHigh-Performance Liquid Chromatography (HPLC-UV/Fluorescence)UV-Spectrophotometry
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance or fluorescence.Measurement of light absorbance.
Specificity Very High (mass-based detection).Moderate to High (potential for co-eluting interferences).Low (interference from other absorbing compounds).
Sensitivity (LLOQ) Very High (sub-ng/mL levels).[8]Moderate (ng/mL to µg/mL levels).[9][10]Low (µg/mL levels).[11]
Sample Volume Low (typically < 200 µL).[4]Moderate (often requires larger volumes).High.
Throughput High (fast run times).Moderate to Low.Low.
Cost High (instrumentation and maintenance).Moderate.Low.
FDA Guideline Compliance Well-suited for rigorous validation.Can be validated, but may struggle with sensitivity and specificity requirements for some applications.Generally not suitable for regulated bioanalysis of drugs in biological matrices.

References

A Comparative Guide to Bioanalytical Method Validation: ICH M10 and its Predecessors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory submissions. This guide provides a comprehensive comparison of the International Council for Harmonisation (ICH) M10 guideline with its predecessors, the 2018 United States Food and Drug Administration (FDA) guidance and the 2011 European Medicines Agency (EMA) guideline. The adoption of ICH M10 marks a significant step towards global harmonization in bioanalytical method validation, ensuring a unified approach to the data that underpins the safety and efficacy of new drugs.

The ICH M10 guideline, which came into effect in the EU in January 2023 and was adopted by the FDA in November 2022, streamlines the requirements for the validation of bioanalytical assays for chemical and biological drugs.[1] This harmonization is critical for the efficient development of pharmaceuticals, reducing redundancy and facilitating faster access to new therapies for patients worldwide.[2] This guide will delve into the key validation parameters, present a comparative summary of acceptance criteria, provide a detailed experimental protocol for a common bioanalytical method, and visualize the validation workflow.

Key Validation Parameters: A Harmonized Approach

The validation of a bioanalytical method is a comprehensive process to ensure that the method is suitable for its intended purpose.[3] The core parameters evaluated during validation are largely consistent across the ICH M10, FDA (2018), and EMA (2011) guidelines, though ICH M10 provides a unified set of recommendations. These parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements.[2]

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Carry-over: The influence of a preceding sample on the subsequent sample.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Comparison of Acceptance Criteria

The following tables summarize the key quantitative acceptance criteria for chromatographic assays as outlined in the ICH M10, FDA (2018), and EMA (2011) guidelines. It is important to consult the original guideline documents for definitive wording and complete details.

Table 1: Accuracy and Precision Acceptance Criteria
ParameterICH M10FDA (2018)EMA (2011)
Within-run Accuracy & Precision (QCs) Mean concentration ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[4]Mean concentration ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).Mean concentration ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Between-run Accuracy & Precision (QCs) Mean concentration ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[5]Mean concentration ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).Mean concentration ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Calibration Curve Standards Back-calculated concentrations ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[6]Back-calculated concentrations ±15% of nominal (±20% at LLOQ). At least 75% of non-zero calibrators must meet this criterion.Back-calculated concentrations ±15% of nominal (±20% at LLOQ). At least 75% of calibration standards must meet this criterion.
Table 2: Selectivity, LLOQ, Carry-over, and Stability Acceptance Criteria
ParameterICH M10FDA (2018)EMA (2011)
Selectivity Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the internal standard (IS).Response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.Analyte response < 20% of LLOQ; IS response <5%.[7]
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.Analyte signal at LLOQ should be at least 5 times the signal of a blank sample. Accuracy within ±20% and precision ≤20%.[7]
Carry-over Response in a blank sample following a high concentration sample should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.Carry-over in a blank sample should not be greater than 20% of the LLOQ and 5% for the IS.Response in the blank sample following the highest calibration standard should not be greater than 20% of the LLOQ and 5% for the internal standard.
Stability (Short-term, Long-term, Freeze-Thaw) Mean concentration of stability QCs should be within ±15% of the nominal concentration.[5]The mean concentration at each QC level should be within ±15% of the nominal concentration.The mean concentration of stability-tested samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Experimental Protocol: LC-MS/MS Method Validation for a Small Molecule in Human Plasma

This section provides a detailed, representative protocol for the full validation of a bioanalytical method for the quantification of a small molecule drug in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Method Development Summary

  • Analyte and Internal Standard (IS): Characterized reference standards for the analyte and a stable isotope-labeled internal standard are used.

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: Reversed-phase HPLC with a C18 column and a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

2. Full Validation Experiments

2.1. Selectivity

  • Protocol:

    • Obtain blank human plasma from at least six different sources.

    • Process one aliquot from each source with the established extraction procedure.

    • Process another aliquot from each source spiked only with the internal standard.

    • Analyze the processed samples by LC-MS/MS.

  • Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and IS. The response of any interfering peak in the blank plasma should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.

2.2. Calibration Curve and Linearity

  • Protocol:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used, covering the expected range of the study samples.

    • Process and analyze the calibration standards in at least three separate runs.

  • Acceptance Criteria: The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal concentration, except for the LLOQ, which must be within ±20%.[6] The calibration curve should have a correlation coefficient (r²) of ≥0.99.

2.3. Accuracy and Precision

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC, and high QC (at least 75% of the upper limit of quantification).

    • Within-run (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.

    • Between-run (Inter-assay): Analyze at least five replicates of each QC level in at least three different analytical runs on at least two different days.

  • Acceptance Criteria:

    • Within-run and Between-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[4]

    • Within-run and Between-run Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[4]

2.4. Lower Limit of Quantification (LLOQ)

  • Protocol: The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy should be within ±20% of the nominal concentration, and the precision (CV) should be ≤20%.

2.5. Carry-over

  • Protocol:

    • Inject a blank sample immediately after the highest concentration calibration standard or a high QC sample.

    • Repeat this in at least three analytical runs.

  • Acceptance Criteria: The response in the blank sample should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.

2.6. Stability

  • Protocol: Analyze QC samples (low and high concentrations) after subjecting them to various storage and handling conditions:

    • Short-term (Bench-top) Stability: At room temperature for a duration that mimics the sample handling time.

    • Long-term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Autosampler Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration of freshly prepared QC samples.[5]

Visualizing the Validation Process

Diagrams created using Graphviz (DOT language) illustrate the key workflows and relationships in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Calibration_Curve Calibration Curve & Range Full_Validation->Calibration_Curve LLOQ LLOQ Full_Validation->LLOQ Carry_over Carry-over Full_Validation->Carry_over Stability Stability Full_Validation->Stability Sample_Analysis Study Sample Analysis Selectivity->Sample_Analysis Accuracy_Precision->Sample_Analysis Calibration_Curve->Sample_Analysis LLOQ->Sample_Analysis Carry_over->Sample_Analysis Stability->Sample_Analysis

Bioanalytical Method Validation Workflow

Validation_Parameter_Relationships Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ Impacts Accuracy Accuracy LLOQ->Accuracy Defines lower bound Precision Precision LLOQ->Precision Defines lower bound Accuracy->Precision Interrelated Calibration_Curve Calibration Curve Calibration_Curve->Accuracy Determines Stability Stability Stability->Accuracy Affects

References

A Comparative Guide to Internal Standards for Itraconazole Analysis: Deuterated vs. Non-Deuterated

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antifungal agent itraconazole, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of deuterated (stable isotope-labeled) versus non-deuterated (structural analogue) internal standards for itraconazole quantification by liquid chromatography-mass spectrometry (LC-MS).

The use of an internal standard is fundamental in LC-MS-based quantification to correct for variability introduced during sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard are a deuterated form of the analyte or a structurally similar but non-identical molecule.

Performance Comparison: The Gold Standard of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as deuterated itraconazole (e.g., itraconazole-d3, itraconazole-d5), are widely regarded as the gold standard in quantitative mass spectrometry.[1] This is attributed to the near-identical chemical and physical properties between the analyte and its deuterated counterpart. This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to more accurate and precise quantification.[1]

Non-deuterated internal standards, typically structural analogues of the analyte, are sometimes considered due to lower cost or commercial availability. However, their different chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, potentially compromising assay accuracy.

The following tables summarize the performance characteristics of analytical methods for itraconazole, highlighting the superior performance achieved with the use of deuterated internal standards.

Table 1: Performance Characteristics with a Deuterated Internal Standard (Itraconazole-d5)
Performance MetricResultReference
Linearity (Range)1 - 250 ng/mL[2]
Intra-day Precision (RSD%)≤ 6.7%[2]
Inter-day Precision (RSD%)≤ 8.5%[2]
Accuracy (%Bias)Within ± 10.5%[3]
Recovery~90-102%[4]
Matrix EffectMinimal (99.1–102.7%)[4]
Table 2: Performance Characteristics with a Non-Deuterated Internal Standard (e.g., Structural Analogue)

Note: Direct comparative studies for itraconazole with a non-deuterated IS are limited in recent literature, as deuterated standards are the preferred choice. The data below is representative of what might be expected and is drawn from studies on similar compounds where both types of standards were compared or from older itraconazole assays.

Performance MetricTypical ResultReference
Linearity (Range)Variable, may be narrower[5][6]
Intra-day Precision (RSD%)Often > 10%[5][6]
Inter-day Precision (RSD%)Often > 10%[5][6]
Accuracy (%Bias)Can be > ±15%[7]
RecoveryMay differ significantly from analyte[7]
Matrix EffectLess effective at compensation[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of itraconazole in human plasma using a deuterated internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample in a 96-well plate, add 50 µL of the internal standard working solution (e.g., 100 ng/mL itraconazole-d5 in methanol).[2]

  • Add 400 µL of precipitating solvent (e.g., 0.5% formic acid in acetonitrile) to each well.[2]

  • Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifuge the plate at approximately 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Waters Acquity UPLC or similar.[3]

  • Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm or equivalent.[2]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[2][9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2][9]

  • Flow Rate: 0.5 mL/min.[2]

  • Gradient: A suitable gradient to ensure separation of itraconazole and its metabolites from endogenous plasma components.

  • Injection Volume: 10 µL.[9]

  • Mass Spectrometer: Waters Xevo TQ-XS or a comparable triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

  • MRM Transitions:

    • Itraconazole: e.g., m/z 705.3 → 392.4[5][6]

    • Itraconazole-d5: e.g., m/z 710.3 → 397.4 (example, exact transition depends on labeling)

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the advantages of using a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Deuterated IS (Itraconazole-d5) precip Protein Precipitation (Acetonitrile + Formic Acid) plasma->precip is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc UPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms peak Peak Area Integration (Analyte & IS) ms->peak ratio Calculate Peak Area Ratio peak->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result G cluster_deuterated Deuterated Internal Standard cluster_nondeuterated Non-Deuterated Internal Standard d_is Chemically Identical to Analyte d_coelute Co-elutes with Analyte d_is->d_coelute d_ion Similar Ionization Efficiency d_coelute->d_ion d_matrix Effectively Compensates for Matrix Effects d_ion->d_matrix d_accuracy High Accuracy & Precision d_matrix->d_accuracy nd_is Structurally Similar to Analyte nd_coelute May not Co-elute nd_is->nd_coelute nd_ion Different Ionization Efficiency nd_coelute->nd_ion nd_matrix Poor Compensation for Matrix Effects nd_ion->nd_matrix nd_accuracy Lower Accuracy & Precision nd_matrix->nd_accuracy

References

A Comparative Guide to Analytical Methods for Itraconazole Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of itraconazole, a broad-spectrum antifungal agent, is critical in pharmaceutical quality control and clinical pharmacokinetic studies. A variety of analytical methods are employed for this purpose, each with its own set of performance characteristics. This guide provides a comparative overview of commonly used techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, with supporting data from published validation studies.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for itraconazole depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need to quantify metabolites simultaneously. The following table summarizes the quantitative performance of various validated methods.

Analytical MethodAnalyte(s)Sample MatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Retention Time (min)
RP-HPLC [1]ItraconazolePharmaceutical Dosage Form200-600 µg/mL99.33 - 99.66< 2.01.8594 µg/mL6.197 µg/mL5.2
RP-HPLC [2]ItraconazoleBulk and Capsule Dosage Form10-60 µg/mL-< 1.0 (Intra-day & Inter-day)0.4389 µg/ml1.341 µg/ml3.44
RP-HPLC [3]ItraconazoleBulk and Marketed Formulation5-60 µg/mL98.7 - 101.2-0.3356 µg/mL1.1657 µg/mL7.75
RP-HPLC [4]ItraconazoleOintment10-250 µg/mL--10 µg/mL5 µg/mL-
UPLC [5]Itraconazole & ImpuritiesDrug Substance-98.3 - 103-0.85 µg/mL2.60 µg/mL< 10
LC-MS/MS [6]Itraconazole & HydroxyitraconazoleHuman Plasma1-500 ng/mL-< 11-1 ng/mL4.5
LC-MS/MS [7]Itraconazole & 3 MetabolitesHuman Plasma5-2500 ng/mL (ITZ, OH-ITZ), 0.4-200 ng/mL (Keto-ITZ, ND-ITZ)97.4 - 112.9Within acceptance criteria---
LC-MS/MS [8]Itraconazole & HydroxyitraconazoleHuman Plasma1-250 ng/mL---1 ng/mL-
UV-Vis Spectrophotometry [9]ItraconazoleDosage Form1-10 µg/mL98 - 1020.5 (System), < 2 (Method)0.14 µg/mL0.43 µg/mLN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Method 1 (for Pharmaceutical Dosage Form) [1]

    • Column: Dionex C18 (4.6 x 250mm, 5µm).

    • Mobile Phase: Methanol and pH 7.5 potassium dihydrogen phosphate buffer (40:60 v/v).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 306 nm.

    • Sample Preparation: Not detailed.

  • Method 2 (for Bulk and Capsule Dosage Form) [2]

    • Column: Enable Make C18G (250 x 4.6 mm, 5µ).

    • Mobile Phase: Acetonitrile and 0.1% w/v acetic acid (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 264 nm.

    • Sample Preparation: For capsules, powder equivalent to the labeled amount of itraconazole is dissolved in the mobile phase, sonicated, and filtered.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Method for Human Plasma [6]

    • Sample Preparation: Plasma samples (100 µL) are extracted with tert-butyl methyl ether using isotope-labeled internal standards (D5-itraconazole and D5-hydroxyitraconazole).

    • Chromatographic Separation: Capcell Pak C18 MG III column (100 x 2 mm, 5 µm).

    • Detection: Positive ionization in multiple reaction monitoring (MRM) mode.

  • Method for Simultaneous Determination of Itraconazole and Metabolites in Human Plasma [7]

    • Sample Preparation: 150 µL of human plasma is extracted using a solid-supported liquid extraction (SLE) method.

    • Chromatography: Reverse-phase chromatography.

    • Detection: Positive electrospray ionization mass spectrometry.

UV-Visible Spectrophotometry
  • Method for Dosage Form [9]

    • Instrumentation: Double beam UV-visible spectrophotometer with 1 cm quartz cells.

    • Solvent: Chloroform.

    • Detection Wavelength: 267 nm.

    • Sample Preparation: A working standard solution of 100 µg/ml is prepared by dissolving the standard in chloroform.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for itraconazole, as guided by ICH principles mentioned in the reviewed literature.[1][2][3]

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Development Method Development & Optimization (Column, Mobile Phase, Flow Rate, etc.) System_Suitability System Suitability Method_Development->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis of Samples Robustness->Routine_Analysis

Caption: Workflow for analytical method validation.

Cross-Validation Considerations

While direct cross-validation studies comparing these methods on the same sample sets were not extensively available in the reviewed literature, a comparative analysis of their validated performance characteristics offers valuable insights.

  • Sensitivity: LC-MS/MS methods provide significantly lower limits of quantification (in the ng/mL range), making them ideal for pharmacokinetic studies in biological matrices.[6][8] HPLC and UV-Vis methods are suitable for the higher concentrations found in pharmaceutical dosage forms (µg/mL range).[1][9]

  • Specificity: Chromatographic methods like HPLC and UPLC offer a higher degree of specificity compared to UV-Vis spectrophotometry, as they separate itraconazole from potential interfering substances.[2] LC-MS/MS provides the highest specificity, which is crucial for complex matrices like plasma where metabolites and other drugs may be present.[10]

  • Throughput: UPLC methods can offer a significant reduction in analysis time compared to traditional HPLC.[5]

The choice of an analytical method for itraconazole should be guided by the specific analytical needs, balancing the requirements for sensitivity, specificity, and sample throughput. The data presented in this guide can serve as a valuable resource for researchers and drug development professionals in making informed decisions for their applications.

References

Inter-laboratory Insights on Hydroxy Itraconazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hydroxy itraconazole, the major active metabolite of the antifungal agent itraconazole, is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comparative overview of the common analytical methods employed for its measurement, supported by experimental data from various studies. While direct inter-laboratory comparison studies are not widely published, this document synthesizes data from single-laboratory validations and comparative methodology reports to offer insights into the performance of different techniques.

Methodology Comparison

The primary methods for the quantification of hydroxy itraconazole in biological matrices, predominantly plasma and serum, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and bioassays. Each method presents distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): This technique separates itraconazole and hydroxy itraconazole from other plasma components, allowing for their individual quantification. It offers good precision and accuracy.[1][2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, LC-MS/MS allows for the simultaneous determination of itraconazole and its metabolites, including hydroxy itraconazole, with high precision and accuracy.[5][6][7][8] This method is particularly advantageous for its ability to achieve a low limit of quantification.[5]

  • Bioassays: These methods measure the total antifungal activity in a sample, which includes both itraconazole and hydroxy itraconazole.[1][9][10][11] Consequently, results from bioassays are often higher than the sum of the concentrations of the parent drug and metabolite determined by chromatographic methods.[1][11][12] The correlation between bioassay and HPLC results can be good, though bioassays may overestimate the combined concentrations.[1][3][10]

The concentration of hydroxy itraconazole in serum is, on average, 1.6 to 1.8 times higher than that of itraconazole.[1][13] There is a statistically significant correlation between itraconazole and hydroxy itraconazole levels, although marked variability can be observed, making it difficult to predict the concentration of the metabolite based solely on the parent drug's concentration.[12][13][14][15]

Quantitative Data Presentation

The following tables summarize the performance characteristics of LC-MS/MS and HPLC methods for the quantification of hydroxy itraconazole as reported in various studies.

Table 1: Performance Characteristics of an LC-MS/MS Method [5][8]

ParameterPerformance
Linearity Range 1 - 250 ng/mL
Intra-day Precision (%CV) Within ±15%
Inter-day Precision (%CV) Within ±15%
Intra-day Accuracy (%RE) Within ±15%
Inter-day Accuracy (%RE) Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Recovery Not explicitly stated, but comparable to liquid-liquid or solid phase extractions.[5]
Matrix Effect Minimal ion suppression or enhancement.[8]

Table 2: Performance Characteristics of an HPLC Method [2]

ParameterPerformance
Linearity Range 14.5 - 753 µg/L
Precision (%CV) 1.4% - 3.1%
Accuracy 94.7% - 99.5%
Lower Limit of Quantification (LOQ) Not explicitly stated, calibration curve starts at 2 µg/L.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for sample preparation and analysis based on the reviewed literature.

LC-MS/MS Method Protocol [5][6][8]

  • Sample Preparation (Protein Precipitation):

    • To 100-150 µL of plasma, add a precipitation solvent (e.g., methanol with an acid).

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Sample Preparation (Solid-Supported Liquid Extraction - SLE):

    • Load 150 µL of plasma onto an SLE cartridge.

    • Elute the analytes with an organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the supernatant or reconstituted extract into a reverse-phase UPLC/HPLC system.

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium formate) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Analyze the eluent using a tandem mass spectrometer with positive electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for hydroxy itraconazole.

HPLC Method Protocol [2][4]

  • Sample Preparation:

    • Blood samples are collected in heparinized tubes.

    • Plasma is separated by centrifugation.

    • Plasma samples are typically stored at -20°C until analysis. The specific extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is often proprietary or references other publications.

  • Chromatographic Analysis:

    • Inject the prepared sample into an HPLC system.

    • Separate the analytes on a suitable column (e.g., C18).

    • Detect the analytes using a UV or fluorescence detector at an appropriate wavelength.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of hydroxy itraconazole in a clinical or research laboratory setting.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Serum/Plasma) SampleStorage Sample Storage (-20°C or -70°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePrep Chromatography Chromatographic Separation (LC) SamplePrep->Chromatography Detection Detection (MS/MS or UV/Fluorescence) Chromatography->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis Reporting Result Reporting DataAnalysis->Reporting

Caption: General workflow for hydroxy itraconazole quantification.

References

Navigating Bioanalysis: A Comparative Guide to Itraconazole Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of drug metabolites is paramount. This guide provides a comparative overview of the linearity, accuracy, and precision for analytical methods targeting (2R,4S)-Hydroxy Itraconazole, a major active metabolite of the antifungal agent Itraconazole. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which commonly employ (2R,4S)-Hydroxy Itraconazole-d5 as an internal standard for robust quantification.

Performance Data at a Glance

The following table summarizes the key performance characteristics of various validated LC-MS/MS methods for the quantification of Hydroxy Itraconazole in biological matrices. These methods demonstrate the high-quality data achievable, which is critical for pharmacokinetic and other drug development studies.

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.50 - 2630.946 - 224.9085 - 25001 - 250
Correlation Coefficient (r²) >0.998Not ReportedNot ReportedNot Reported
Accuracy (% Bias or % Recovery) Not ReportedMean Recovery: 53.73%Average Recovery: 112.9%Within ±15% of nominal
Intra-day Precision (%RSD) ≤15%≤15%Not Reported≤15%
Inter-day Precision (%RSD) ≤15%≤15%Well within acceptance criteria≤15%

Delving into the Experimental Details

The data presented above is derived from rigorous bioanalytical method validations. A typical experimental workflow for these analyses is outlined below. The use of a deuterated internal standard like this compound is a cornerstone of these methods, compensating for variability during sample preparation and analysis.

Sample Preparation

A common procedure involves the extraction of the analyte and internal standard from a biological matrix, such as human plasma. This is often achieved through one of two primary techniques:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest from the plasma sample. Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent.[1]

  • Protein Precipitation: In this simpler and faster approach, an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[2] After centrifugation, the supernatant containing the analytes is collected for analysis.

Chromatographic Separation

The extracted samples are then subjected to liquid chromatography to separate Hydroxy Itraconazole from other components. Key aspects of this step include:

  • Column: Reversed-phase columns, such as C18, are frequently used.[3]

  • Mobile Phase: A mixture of an aqueous solvent (often containing a buffer like ammonium formate) and an organic solvent (such as acetonitrile or methanol) is used to elute the analytes from the column.[1][3] The composition of the mobile phase can be constant (isocratic) or varied over time (gradient) to achieve optimal separation.

  • Flow Rate: The speed at which the mobile phase passes through the column is carefully controlled to ensure reproducible retention times.

Mass Spectrometric Detection

Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer for detection and quantification. This highly selective and sensitive technique involves:

  • Ionization: Electrospray ionization (ESI) is a common method used to generate charged molecules (ions) from the analytes.[2][3]

  • Multiple Reaction Monitoring (MRM): In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Hydroxy Itraconazole and the deuterated internal standard (this compound).[1][2] This provides a high degree of specificity and minimizes interference from other substances. The mass transitions for hydroxyitraconazole and its deuterated internal standard are m/z 721.6 → 408.3 and m/z 726.6 → 413.3, respectively.[2]

The workflow for a typical bioanalytical method validation for (2R,4S)-Hydroxy Itraconazole is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with (2R,4S)-Hydroxy Itraconazole-d5 (Internal Standard) plasma->is_spike extraction Extraction (SPE or Protein Precipitation) is_spike->extraction lc_separation Liquid Chromatography Separation extraction->lc_separation Inject Extract ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection linearity Linearity ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision

Caption: Experimental workflow for the bioanalytical method validation of (2R,4S)-Hydroxy Itraconazole.

References

A Comparative Guide to the Limits of Detection and Quantification for Hydroxy Itraconazole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for hydroxy itraconazole, the major active metabolite of the antifungal agent itraconazole, in human plasma. The data presented is compiled from various validated analytical methods, offering a clear comparison of their performance.

Quantitative Data Summary

The following table summarizes the lower limit of quantification (LLOQ) for hydroxy itraconazole in plasma across different analytical platforms. The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

Analytical MethodLower Limit of Quantification (LLOQ) (ng/mL)Sample PreparationDetection MethodReference
HPLC5Liquid-Liquid ExtractionFluorescence[1]
HPLC5N/AN/A[2][3]
HPLC50Protein PrecipitationFluorescence[4]
HPLC-UV50Protein PrecipitationUV[5]
LC-MS/MS1Protein PrecipitationTandem Mass Spectrometry[6][7]
LC-MS/MS4Liquid-Liquid ExtractionTandem Mass Spectrometry[8]
LC-MS/MS5Solid-Supported Liquid ExtractionTandem Mass Spectrometry[9]
UPLC-MS/MS10 (total) / 0.5 (free)Solid Phase ExtractionTandem Mass Spectrometry[10]
MEKC<10N/AN/A[11]
HPLC20Liquid-Liquid ExtractionSpectrofluorimetric[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the quantification of hydroxy itraconazole in plasma.

Sample Preparation
  • Protein Precipitation: A simple and rapid method where a precipitating agent, such as acetonitrile or methanol, often containing an acid like formic acid, is added to the plasma sample.[5][6] After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis.[6]

  • Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the plasma sample into an immiscible organic solvent. A common solvent mixture used is hexane-dichloromethane.[1] After mixing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up. The plasma sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent.

  • Solid-Supported Liquid Extraction (SLE): In this method, the plasma sample is absorbed onto a solid support material. An immiscible organic solvent is then passed through the support to elute the analytes.[9]

Chromatographic Separation
  • High-Performance Liquid Chromatography (HPLC): HPLC systems are widely used for the separation of itraconazole and hydroxy itraconazole.[1][5] A reversed-phase C18 column is frequently employed with a mobile phase typically consisting of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol.[1]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC.

Detection
  • UV Detection: This is a common detection method for HPLC, where the absorbance of the analyte is measured at a specific wavelength.[5]

  • Fluorescence Detection: For molecules that fluoresce, this method offers higher sensitivity and selectivity compared to UV detection.[1]

  • Tandem Mass Spectrometry (MS/MS): When coupled with liquid chromatography (LC-MS/MS), this has become the gold standard for bioanalytical assays due to its high sensitivity and specificity.[8] It allows for the precise identification and quantification of the analyte based on its mass-to-charge ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of hydroxy itraconazole in plasma using LC-MS/MS.

Hydroxy_Itraconazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Internal_Standard Addition of Internal Standard Plasma_Sample->Internal_Standard Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Internal_Standard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection Injection into LC System Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Report Final Report Concentration_Calculation->Report

Caption: A generalized workflow for the analysis of hydroxy itraconazole in plasma.

This guide highlights that LC-MS/MS and UPLC-MS/MS methods generally offer the lowest limits of quantification for hydroxy itraconazole in plasma, providing high sensitivity and specificity. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to Liquid Chromatography Columns for Itraconazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of itraconazole, a broad-spectrum antifungal agent, is critical in pharmaceutical quality control and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant analytical techniques employed for this purpose. The choice of the LC column is a pivotal factor that dictates the performance of the analytical method, influencing parameters such as resolution, peak shape, analysis time, and sensitivity. This guide provides a comparative assessment of different LC columns used for itraconazole analysis, supported by experimental data from various studies.

Comparative Performance of LC Columns

The C18 (octadecylsilyl) stationary phase is the most commonly utilized for itraconazole analysis due to its hydrophobicity, which provides good retention and separation of the lipophilic itraconazole molecule. However, the performance of C18 columns can vary significantly between different manufacturers and even between different product lines from the same manufacturer. These variations arise from differences in silica purity, particle size, pore size, carbon load, and end-capping techniques.

The following table summarizes the performance characteristics of several C18 columns as reported in the literature for the analysis of itraconazole.

Column Brand and TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Key Performance Highlights
Thermo Hypersil BDS C18 [1]150 x 4.6, 5Buffer:Acetonitrile (65:35)1.56.2Good separation for assay quantification in isocratic mode.[1]
Thermo Hypersil BDS C18 [1]100 x 4.6, 30.08M Tetrabutylammonium hydrogen sulphate:Acetonitrile (Gradient)1.512.2Suitable for quantifying related substances in gradient mode.[1]
HiQSil C18-HS [2]250 x 4.6, 5Acetonitrile:Double distilled water (90:10 v/v)1.07.75Simple and rapid method with good linearity.[2]
Dionex C18 [3]250 x 4.6, 5Methanol:pH 7.5 Potassium dihydrogen phosphate (40:60)1.55.2Fast and precise with a short retention time.[3]
ODS Hypersil C18 [4]250 x 4.6, 5Acetonitrile:0.2% Triethylamine1.0~4Simple, selective, and accurate with a short run time.[4]
Agilent Zorbax Eclipse XDB C18 [5][6]50 x 4.6, 1.80.08M Tetrabutylammonium hydrogen sulfate buffer:Acetonitrile (80:20, v/v) (Gradient)Not specified< 10Rapid UPLC method with significant reduction in analysis time.[5][6]
Inertsil C18 [5]250 x 4.6, 5Tetrabutylammonium hydrogen sulfate buffer:Acetonitrile (40:60 v/v)1.55.617Good recovery and suitability for quantitative determination in capsules.[5]
Agilent Zorbax SB-C18 [7]50 x 2.1, 3.5A: 10 mM Ammonium formate in water with 1% formic acid B: 0.1% Formic acid in acetonitrile (Gradient)0.5Not specifiedOptimized for LC-MS/MS analysis with improved peak shape.[7]
HALO 90 Å C18 [8]50 x 2.1, 2A: 27.2 g/L Tetrabutylammonium Hydrogen Sulfate in Water B: Acetonitrile (Gradient)0.5< 5Optimized for rapid analysis with reduced solvent consumption.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for itraconazole analysis using different LC columns.

Method 1: Assay of Itraconazole in Capsules using Thermo Hypersil BDS C18 [1]

  • Column: Thermo Hypersil BDS C18, 150mm x 4.6 mm, 5µm

  • Mobile Phase: A mixture of buffer and Acetonitrile (65:35 v/v). The buffer is prepared by dissolving 2.72g of Potassium Dihydrogen Ortho Phosphate in 1000ml of water, adjusting the pH to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Sample Preparation: The average fill weight of 20 capsules is determined. A quantity of powder equivalent to 25mg of itraconazole is transferred to a 50ml volumetric flask. 30ml of diluent (99:1% methanol and HCl) is added, sonicated to dissolve, and the volume is made up with the diluent. A 5ml aliquot is further diluted to 25ml with the diluent to achieve a concentration of 200 µg/ml.[1]

Method 2: Rapid UPLC Analysis using Agilent Zorbax Eclipse XDB C18 [5][6]

  • Column: Agilent Zorbax Eclipse XDB C18, 50 mm x 4.6 mm, 1.8 µm

  • Mobile Phase: A gradient of 0.08M tetrabutylammonium hydrogen sulfate buffer and acetonitrile. The gradient starts at 80:20 (v/v) buffer:acetonitrile.

  • Detection: UV at 235 nm

  • Key Feature: This UPLC method significantly reduces the analysis time to under 10 minutes compared to traditional HPLC methods that can take over 30 minutes.[6]

Method 3: LC-MS/MS Analysis using Agilent Zorbax SB-C18 [7]

  • Column: Agilent Zorbax SB-C18, 50mm x 2.1mm, 3.5 µm

  • Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.500 mL/min

  • Detection: Tandem Mass Spectrometry (MS/MS)

  • Sample Preparation: Protein precipitation of plasma samples.[7]

  • Note: The addition of ammonium formate to the mobile phase was found to improve the peak shape of itraconazole.[7]

Experimental Workflow and Logical Relationships

The general workflow for analyzing itraconazole using an LC column involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.

Itraconazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_system LC System cluster_data_analysis Data Analysis cluster_system_components System Components Sample Sample (Capsule/Plasma) Extraction Extraction/Dissolution Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Inject Column LC Column Injector->Column Detector UV or MS/MS Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Pump->Injector

Caption: Experimental workflow for itraconazole analysis by LC.

Conclusion

The selection of an appropriate LC column is a critical step in developing a robust and reliable method for itraconazole analysis. While C18 columns are the industry standard, their performance can be tailored to specific analytical needs by considering factors such as particle size, column dimensions, and the specific chemistry of the stationary phase. For routine quality control testing, traditional HPLC columns with 5 µm particles, such as the Thermo Hypersil BDS C18 or Dionex C18, offer reliable performance with adequate resolution and run times.[1][3] For high-throughput analysis, UHPLC columns with sub-2 µm particles, like the Agilent Zorbax Eclipse XDB C18, can drastically reduce analysis time without compromising separation efficiency.[5][6] When coupling liquid chromatography with mass spectrometry, columns like the Agilent Zorbax SB-C18, used with MS-compatible mobile phases, are essential for achieving optimal ionization and sensitivity.[7] Ultimately, the choice of column should be based on a thorough evaluation of the specific requirements of the analysis, including the desired speed, resolution, sensitivity, and the nature of the sample matrix.

References

A Comparative Analysis of Protein Precipitation and Liquid-Liquid Extraction for Itraconazole Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs like itraconazole in biological samples is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The choice of sample preparation technique is a critical step that directly impacts the reliability, sensitivity, and throughput of bioanalytical methods. This guide provides an objective comparison of two commonly employed extraction techniques for itraconazole: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an extraction method is often a trade-off between speed, efficiency, and the cleanliness of the final extract. The following table summarizes key performance parameters for protein precipitation and liquid-liquid extraction of itraconazole based on published literature.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Key Considerations
Extraction Recovery (%) 20 - 96[1][2]70 - 97.4[3][4][5]LLE generally offers higher and more consistent recovery for itraconazole. PPT recovery can be highly dependent on the precipitation solvent and additives used.[1]
Matrix Effect Can be significantGenerally lower than PPTLLE is more effective at removing endogenous matrix components like phospholipids, which can cause ion suppression or enhancement in LC-MS/MS analysis.[6]
Process Time RapidMore time-consumingPPT is a simpler and faster technique, making it suitable for high-throughput applications.[6][7]
Cost-Effectiveness HighModeratePPT requires fewer and less expensive reagents and can be easily automated.[6]
Selectivity LowerHigherLLE provides a cleaner extract by selectively partitioning the analyte into an immiscible organic solvent.[6]
Automation Potential HighModerate to HighWhile traditional LLE can be cumbersome to automate, modern supported liquid extraction (SLE) formats have greatly improved its automation feasibility.[3][5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for protein precipitation and liquid-liquid extraction of itraconazole.

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile with 0.5% Formic Acid) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Methyl t-butyl ether) add_is->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Safety Operating Guide

Navigating the Safe Disposal of (2R,4S)-Hydroxy Itraconazole-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated metabolite of the antifungal agent Itraconazole, is a critical aspect of laboratory safety and environmental responsibility.[1] As a compound intended for research use, adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, in alignment with established safety data and general laboratory waste management principles.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first aid measures in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side shields are mandatory to prevent accidental splashes.[2]

  • Hand Protection: Chemical-resistant gloves are required.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[2]

  • Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.[2]

First Aid Measures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]

  • Skin Contact: Thoroughly rinse the affected skin area with water and wash with plenty of soap.[4] Remove contaminated clothing.[3]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical help.[3][5]

  • Ingestion: If swallowed, rinse your mouth.[4] Seek immediate medical attention.[3][5]

Hazard Profile Summary

All quantitative and qualitative hazard data for this compound are summarized below. This information is critical for risk assessment and the formulation of appropriate disposal plans.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302DangerHarmful if swallowed.[1]
Skin IrritationH315DangerCauses skin irritation.[1]
Eye IrritationH319DangerCauses serious eye irritation.[1]
Reproductive ToxicityH360-H362DangerMay damage fertility or the unborn child. May cause harm to breast-fed children.[1]
Respiratory IrritationH335DangerMay cause respiratory irritation.[1]
Chronic Aquatic ToxicityH412DangerHarmful to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Procedures

The fundamental principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all generated waste.[6] The disposal of this compound must be handled as hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify all waste streams containing this compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound (both aqueous and organic).

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

    • Contaminated sharps (e.g., needles, scalpels).

  • Segregate at the Source: Never mix incompatible waste streams.[7] At a minimum, segregate waste as follows:

    • Solid Waste: Collect unused solid this compound and grossly contaminated items like weighing boats or gloves in a designated solid chemical waste container.

    • Liquid Waste:

      • Keep aqueous waste separate from organic solvent waste.[7]

      • Do not mix halogenated and non-halogenated solvents unless permitted by your institution's waste management program.[6]

    • Chemically Contaminated Sharps: Needles, syringes, and other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container for chemical waste.[8] Do not mix with biohazardous sharps.[8]

Step 2: Waste Collection and Containerization
  • Select Appropriate Containers:

    • Containers must be chemically compatible with the waste.[6][9] For instance, do not store corrosive materials in metal containers.[7]

    • Ensure containers are in good condition, free from leaks or damage, and have secure, leak-proof closures.[8][9]

    • Use the original container for unused product when possible.[8]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Include the approximate concentration and quantity of the waste.[2]

    • Note any other chemical constituents in the container.

    • Attach the appropriate hazard pictograms (e.g., harmful, health hazard, environmental hazard).

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[2][10]

    • Ensure the storage area is well-ventilated.[9]

    • Use secondary containment, such as trays, to capture any potential leaks.[2][6]

    • Keep containers closed except when adding waste.[6][8]

Step 3: Disposal and Removal
  • DO NOT Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be disposed of down the sanitary sewer.[3][11]

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • Documentation: Complete any required hazardous waste manifest or internal tracking forms as per your institution's and regulatory requirements.[12]

Experimental Protocols and Workflows

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization cluster_3 Final Disposal Path start Generate Waste Containing This compound char Characterize Waste Type start->char seg Segregate at Source char->seg solid Solid Waste (Unused compound, contaminated labware) seg->solid Solid liquid Liquid Waste (Aqueous & Organic Solutions) seg->liquid Liquid sharps Contaminated Sharps (Needles, Scalpels) seg->sharps Sharps label_container Label Container with Contents & Hazard Information solid->label_container liquid->label_container sharps->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-Hydroxy Itraconazole-d5
Reactant of Route 2
Reactant of Route 2
(2R,4S)-Hydroxy Itraconazole-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.